Triptocallic Acid A
Description
Properties
IUPAC Name |
(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22+,23-,24-,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVWTVWLRSUYNC-BDQDAIHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Triptocallic Acid A and Vitex negundo: An Examination of the Scientific Literature
For researchers, scientists, and drug development professionals, a critical review of existing literature reveals no direct evidence of Triptocallic Acid A being isolated from Vitex negundo. While Vitex negundo, commonly known as the five-leaved chaste tree, is a well-documented source of various bioactive compounds, extensive phytochemical analyses have not identified this compound as a constituent of this plant.
This compound, a dihydroxyursenoic acid with the molecular formula C30H48O4, is primarily associated with the plant Tripterygium wilfordii, also known as the thunder god vine. Scientific literature consistently cites Tripterygium wilfordii as the natural source of this compound.
Vitex negundo is rich in a diverse array of secondary metabolites, which have been the subject of numerous phytochemical investigations. These studies have led to the isolation and characterization of various classes of compounds, including:
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Flavonoids: Such as casticin, isovitexin, and orientin.
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Terpenoids: Including triterpenes like oleanolic acid and ursolic acid, as well as various diterpenes and sesquiterpenes.[1]
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Lignans: For instance, (+)-lyoniresinol.[1]
-
Iridoid Glycosides: Notably agnuside (B1665653) and negundoside.[2]
-
Steroids: Such as β-sitosterol.[1]
While both Vitex negundo and Tripterygium wilfordii produce terpenoids, the specific biosynthetic pathways that lead to the formation of this compound appear to be active in the latter, with no current scientific reports confirming its presence in the former.
Given the absence of this compound in the known phytochemical profile of Vitex negundo, a technical guide on its isolation from this specific plant source cannot be developed at this time.
Alternative Focus: Isolation of Triterpenoids from Vitex negundo
For researchers interested in the triterpenoid (B12794562) constituents of Vitex negundo, a more fruitful endeavor would be to focus on compounds that are well-documented to be present in the plant, such as oleanolic acid and ursolic acid . Detailed experimental protocols for the isolation and characterization of these triterpenoids from Vitex negundo are more likely to be available in the scientific literature, providing a solid foundation for a comprehensive technical guide. Such a guide would align with the user's core requirements for data presentation, experimental methodologies, and visualization of workflows.
References
Triptocallic Acid A: A Technical Guide to Purification and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purification techniques for Triptocallic Acid A, a pentacyclic triterpenoid (B12794562) of significant interest. Due to the limited availability of a standardized, dedicated purification protocol in existing literature, this document outlines a robust, multi-step methodology synthesized from established procedures for isolating similar triterpenoid acids from its natural source, Tripterygium wilfordii. The guide also touches upon potential biological activities and signaling pathways, drawing inferences from structurally related compounds.
Introduction to this compound
This compound, with the chemical formula C₃₀H₄₈O₄ and a molecular weight of 472.7 g/mol , is a naturally occurring ursane-type triterpenoid.[1] It is one of many bioactive compounds isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine." This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[2] The complex mixture of terpenoids within the plant necessitates a sophisticated purification strategy to isolate this compound for research and drug development purposes.
Purification of this compound: A Composite Protocol
The following protocol is a composite methodology derived from techniques used for the successful isolation of various triterpenoids from Tripterygium wilfordii. It is designed to provide a logical workflow from raw plant material to the purified compound.
Extraction
The initial step involves the extraction of crude triterpenoids from the dried and powdered root bark of Tripterygium wilfordii.
Experimental Protocol:
-
Maceration: The powdered plant material is macerated with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (48-72 hours). This process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Evaporation: The combined alcoholic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Triterpenoid acids like this compound are typically enriched in the ethyl acetate and n-butanol fractions.
Column Chromatography: Initial Fractionation
The enriched fractions from solvent partitioning are subjected to column chromatography for initial separation and purification.
Experimental Protocol:
-
Stationary Phase: Silica gel (100-200 mesh) is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol or hexane-ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values) to known triterpenoid standards. Fractions containing the target compound are pooled.
Gel Filtration Chromatography
To further separate compounds based on size and to remove pigments and other impurities, gel filtration chromatography is employed.
Experimental Protocol:
-
Stationary Phase: Sephadex LH-20 is the standard matrix for this step.
-
Mobile Phase: An isocratic elution with methanol is typically used.
-
Fraction Pooling: Fractions are again monitored by TLC, and those containing the compound of interest are combined and concentrated.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final Purification
The final step for obtaining high-purity this compound is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol:
-
Column: A C18 column is the most common choice for the separation of triterpenoids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid or acetic acid to improve peak shape, is used.
-
Detection: UV detection at a wavelength of approximately 210 nm is suitable for detecting the carboxyl group in this compound.
-
Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed by lyophilization to yield the purified compound.
Table 1: Summary of Purification Parameters (Representative)
| Purification Step | Stationary Phase | Mobile Phase System (Typical) | Purity Achieved (Target) |
| Extraction | N/A | Methanol/Ethanol, followed by liquid-liquid partitioning | Crude Extract |
| Column Chromatography | Silica Gel (100-200 mesh) | Chloroform-Methanol Gradient | 30-50% |
| Gel Filtration | Sephadex LH-20 | Methanol | 50-70% |
| Preparative HPLC | C18 | Acetonitrile-Water Gradient | >95% |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of the purification process and a hypothetical signaling pathway based on related compounds.
Potential Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, research on other triterpenoids from Tripterygium wilfordii and structurally similar compounds provides valuable insights into its potential mechanisms of action. Triterpenoids are known to possess a wide range of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects.
Compounds structurally related to this compound have been shown to influence key cellular signaling pathways. For instance, some triterpenoids inhibit the Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.[3] Other related compounds, such as triptolide (B1683669), have been demonstrated to inhibit the JAK/STAT and NF-κB signaling pathways, both of which are central to the inflammatory response.[4][5][6] The anti-inflammatory effects of phenolic acids, another class of compounds found in medicinal plants, have also been linked to the modulation of the TLR4/NF-κB signaling pathway.[7]
Given these precedents, it is plausible that this compound may exert its biological effects through the modulation of one or more of these pathways. Further research is necessary to elucidate the specific molecular targets and mechanisms of action of this compound.
Conclusion
The purification of this compound from Tripterygium wilfordii is a challenging but feasible process requiring a multi-step approach combining extraction, multiple column chromatography techniques, and preparative HPLC. While a standardized protocol is not yet established, the composite methodology presented in this guide provides a solid foundation for its successful isolation. The potential for this compound to modulate key signaling pathways involved in cell proliferation and inflammation makes it a compelling candidate for further investigation in drug discovery and development. Future studies should focus on optimizing the purification process to improve yields and on conducting detailed biological assays to confirm its specific mechanisms of action.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 3. An α-acetoxy-tirucallic acid isomer inhibits Akt/mTOR signaling and induces oxidative stress in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of triptolide regulating proliferation and apoptosis of hepatoma cells by inhibiting JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide downregulates Rac1 and the JAK/STAT3 pathway and inhibits colitis-related colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptocallic Acid A spectroscopic data (NMR, MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptocallic Acid A, a pentacyclic triterpenoid (B12794562) originating from the medicinal plant Tripterygium wilfordii, has garnered interest within the scientific community. Its chemical structure, identified as (3α,22α)-3,22-Dihydroxyurs-12-en-30-oic acid, and its biological origin point towards a potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are crucial for its identification, characterization, and subsequent research applications.
Chemical Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 190906-61-7 |
| Molecular Formula | C₃₀H₄₈O₄ |
| Chemical Name | (3α,22α)-3,22-Dihydroxyurs-12-en-30-oic acid |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound remains elusive in readily available scientific literature. While the compound has been isolated and its structure determined, specific datasets for NMR and MS are not widely published. The following sections outline the expected spectroscopic characteristics based on its chemical structure and data from similar triterpenoid compounds isolated from Tripterygium wilfordii.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR data would be essential for confirming its complex steroidal backbone and the stereochemistry of its functional groups.
Expected ¹H NMR Spectral Features:
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Methyl Protons: Several sharp singlet signals corresponding to the numerous methyl groups on the triterpenoid skeleton.
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Hydroxyl Protons: Broad signals for the two hydroxyl groups at the C-3 and C-22 positions, the chemical shifts of which would be dependent on the solvent and concentration.
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Olefinic Proton: A characteristic signal for the proton at the C-12 position of the urs-12-ene backbone.
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Carboxylic Acid Proton: A downfield signal, typically broad, corresponding to the carboxylic acid proton at C-30.
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Methylene and Methine Protons: A complex region of overlapping multiplets for the numerous CH₂ and CH protons of the fused ring system.
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbon: A signal in the downfield region (around 170-185 ppm) corresponding to the carboxylic acid carbon at C-30.
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Olefinic Carbons: Two signals in the olefinic region (around 120-140 ppm) for the C-12 and C-13 carbons.
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Carbons Bearing Hydroxyl Groups: Signals for the C-3 and C-22 carbons, shifted downfield due to the deshielding effect of the oxygen atoms.
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Quaternary Carbons: Several signals corresponding to the quaternary carbons of the ring junctions and methyl-substituted carbons.
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Methylene and Methine Carbons: A series of signals in the upfield region corresponding to the CH₂ and CH carbons of the steroid nucleus.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would be the preferred method.
Expected Mass Spectral Data:
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Molecular Ion Peak: The mass spectrum would be expected to show a prominent molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) corresponding to the molecular formula C₃₀H₄₈O₄.
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Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of water molecules from the hydroxyl groups and the loss of the carboxylic acid group. Other characteristic fragmentations of the ursane-type triterpenoid skeleton would also be expected, providing valuable structural information.
Experimental Protocols
The general procedure for the isolation and characterization of triterpenoids from Tripterygium wilfordii provides a framework for how the spectroscopic data for this compound would be obtained.
Isolation of this compound
Caption: General workflow for the isolation of triterpenoids.
Detailed Methodology:
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Plant Material Preparation: The roots or aerial parts of Tripterygium wilfordii are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
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Chromatographic Purification: The fraction containing the target compound (likely the ethyl acetate or n-butanol fraction for a triterpenoid acid) is subjected to repeated column chromatography on silica (B1680970) gel and/or Sephadex LH-20. The columns are eluted with gradient solvent systems to isolate the pure this compound.
Spectroscopic Analysis
Caption: Workflow for the structural elucidation of an isolated compound.
Detailed Methodology:
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NMR Spectroscopy: The purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher), including:
-
¹H NMR: To determine the proton chemical shifts, coupling constants, and multiplicities.
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¹³C NMR: To determine the number and types of carbon atoms.
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2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assign the complete structure.
-
-
Mass Spectrometry: The molecular weight and fragmentation pattern of the pure compound are determined using a high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source. This confirms the molecular formula and provides further structural information.
Conclusion
The Biosynthetic Pathway of Triptocallic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptocallic Acid A, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, has garnered interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant genetic information. The pathway is elucidated based on established knowledge of triterpenoid biosynthesis, particularly that of the structurally related compound, ursolic acid, and related enzymatic studies. This document is intended to serve as a resource for researchers in natural product chemistry, biosynthesis, and drug development.
Core Biosynthetic Pathway
The biosynthesis of this compound is proposed to follow a conserved pathway for ursane-type triterpenoids, originating from the cyclization of 2,3-oxidosqualene. The pathway can be broadly divided into three key stages:
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Formation of the Pentacyclic Precursor: The initial steps involve the synthesis of the universal triterpenoid precursor, 2,3-oxidosqualene, via the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways. This linear epoxide is then cyclized to form the pentacyclic α-amyrin skeleton.
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Oxidation at the C-28 Position: The methyl group at the C-28 position of α-amyrin undergoes a three-step oxidation to form a carboxylic acid. This transformation is catalyzed by a multifunctional cytochrome P450 enzyme.
-
Hydroxylation at the C-22 Position: The final distinguishing step is the stereospecific hydroxylation at the C-22 position of the ursane skeleton, yielding this compound. This reaction is also likely catalyzed by a cytochrome P450 monooxygenase.
The proposed biosynthetic pathway is depicted in the following diagram:
Key Enzymes and Intermediates
The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by specific classes of enzymes. The key enzymes and the transformations they catalyze are summarized in the table below.
| Enzyme Class | Specific Enzyme (Example) | Substrate | Product | Reaction Type |
| Oxidosqualene Cyclase | α-Amyrin Synthase | 2,3-Oxidosqualene | α-Amyrin | Cyclization |
| Cytochrome P450 Monooxygenase | CYP716A subfamily | α-Amyrin | Erythrodiol (Ursane) | Hydroxylation (C-28) |
| Cytochrome P450 Monooxygenase | CYP716A subfamily | Erythrodiol (Ursane) | Ursolic Aldehyde | Oxidation |
| Cytochrome P450 Monooxygenase | CYP716A subfamily | Ursolic Aldehyde | Ursolic Acid | Oxidation |
| Cytochrome P450 Monooxygenase | Putative C-22α hydroxylase (e.g., CYP72A family) | Ursolic Acid | This compound | Hydroxylation (C-22) |
Detailed Experimental Protocols
The elucidation of the this compound biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be cited in such a study.
Isolation and Functional Characterization of α-Amyrin Synthase
Objective: To identify and functionally characterize the oxidosqualene cyclase responsible for the synthesis of α-amyrin, the precursor of the ursane skeleton.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaves of a this compound-producing plant (e.g., Callicarpa species) using a commercial kit. First-strand cDNA is synthesized from the total RNA using reverse transcriptase.
-
Gene Isolation: Degenerate primers are designed based on conserved regions of known α-amyrin synthase genes. PCR is performed on the cDNA to amplify a partial gene fragment. The full-length gene is then obtained using 5' and 3' RACE (Rapid Amplification of cDNA Ends).
-
Heterologous Expression: The full-length α-amyrin synthase cDNA is cloned into a yeast expression vector (e.g., pYES-DEST52). The resulting plasmid is transformed into a lanosterol (B1674476) synthase-deficient strain of Saccharomyces cerevisiae (e.g., GIL77).
-
Functional Assay: The transformed yeast is cultured, and gene expression is induced. The yeast cells are harvested, and the microsomal fraction is prepared. The enzymatic assay is performed by incubating the microsomes with 2,3-oxidosqualene.
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The product is identified as α-amyrin by comparing its retention time and mass spectrum with an authentic standard.
Functional Characterization of Cytochrome P450 Enzymes
Objective: To identify and characterize the cytochrome P450 enzymes responsible for the C-28 oxidation and C-22 hydroxylation of the ursane skeleton.
Methodology:
-
Candidate Gene Identification: A transcriptome library from the this compound-producing plant is screened for candidate cytochrome P450 genes, particularly from the CYP716 and CYP72A families, based on sequence homology to known triterpenoid-modifying P450s.
-
Heterologous Co-expression in Yeast: The candidate P450 genes are cloned into a yeast expression vector. These are co-transformed into an engineered yeast strain that produces the precursor (α-amyrin or ursolic acid) along with a cytochrome P450 reductase (CPR) from a suitable plant species (e.g., Arabidopsis thaliana) to ensure sufficient electron supply.
-
In Vivo Bioconversion: The transformed yeast strains are cultured, and gene expression is induced. After a period of incubation, the culture is extracted with an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of oxidized products. The structures of the products are confirmed by comparison with authentic standards or by NMR spectroscopy after purification.
-
In Vitro Enzyme Assays: For more detailed kinetic analysis, the P450 enzymes are expressed and purified from E. coli or yeast. In vitro assays are performed with the purified enzyme, the substrate (α-amyrin or ursolic acid), a CPR, and NADPH. The reaction products are analyzed as described above.
Triptocallic Acid A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Data for Triptocallic Acid A is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information for this compound and its close structural analogs, primarily ursane-type triterpenoids. All data for analogous compounds are clearly indicated.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. Ursane-type triterpenoids, in particular, have been investigated for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][3][4][5] this compound is structurally identified as (3α,22α)-3,22-Dihydroxyurs-12-en-30-oic acid.[1]
Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of this compound are scarce. The following tables summarize the available information for this compound and its isomer, Triptocallic Acid D, for comparative purposes.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 190906-61-7 | [1] |
| Molecular Formula | C₃₀H₄₈O₄ | [1] |
| Molecular Weight | 472.71 g/mol | [6] |
| Appearance | Powder | [6] |
| Purity | 95%~99% | [6] |
Table 2: Predicted Physicochemical Properties of Triptocallic Acid D (Isomer of this compound)
| Property | Value | Source |
| Molecular Weight | 472.7 g/mol | [7] |
| XLogP3 | 6.1 | [7] |
| Hydrogen Bond Donor Count | 3 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 2 | [7] |
| Exact Mass | 472.35526001 Da | [7] |
| Monoisotopic Mass | 472.35526001 Da | [7] |
| Topological Polar Surface Area | 77.8 Ų | [7] |
| Heavy Atom Count | 34 | [7] |
| Complexity | 923 | [7] |
Spectroscopic Data
Biological Activities and Potential Signaling Pathways
While no specific biological activities have been documented for this compound, the broader class of ursane-type triterpenoids exhibits a wide range of pharmacological effects. These compounds are known to possess anti-inflammatory, anti-cancer, and antiviral properties.[2][3][4][5] The biological activities of these compounds are often attributed to their ability to modulate various cellular signaling pathways.
Based on the activities of structurally similar compounds, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: Hypothetical NF-κB signaling pathway potentially modulated by this compound.
Experimental Protocols
Due to the lack of specific studies on this compound, detailed experimental protocols are not available. However, a general workflow for the extraction, isolation, and characterization of triterpenoid acids from plant sources can be followed.
General Workflow for Triterpenoid Acid Analysis
The following diagram illustrates a typical experimental workflow for the study of triterpenoid acids from a plant source like Tripterygium wilfordii.
Caption: General experimental workflow for the isolation and characterization of this compound.
Detailed Methodologies (General Protocols)
5.2.1. Extraction of Triterpenoid Acids from Plant Material
-
Sample Preparation: Air-dry the plant material (e.g., roots of Tripterygium wilfordii) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent (e.g., 80% ethanol) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.
-
Filtration and Concentration: Combine the extracts, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
5.2.2. Isolation and Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica (B1680970) gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Purification: Combine fractions containing the compound of interest and further purify using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.
5.2.3. Structural Elucidation
The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:
-
¹H and ¹³C NMR: To determine the carbon-hydrogen framework.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carboxylic acid).
5.2.4. In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of nitric oxide production compared to the LPS-treated control.
Conclusion
This compound is an ursane-type triterpenoid with a chemical profile that suggests potential biological activities, characteristic of this class of compounds. The lack of specific experimental data highlights the need for further research to fully characterize its physical, chemical, and pharmacological properties. The general protocols and hypothetical frameworks provided in this guide offer a starting point for researchers interested in investigating this and other related natural products. Future studies are warranted to isolate and elucidate the biological mechanisms of this compound, which may lead to the development of new therapeutic agents.
References
- 1. chemwhat.com [chemwhat.com]
- 2. researchgate.net [researchgate.net]
- 3. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. (3alpha,20alpha,22alpha)-3,22-Dihydroxyolean-12-en-29-oic acid | C30H48O4 | CID 44575705 - PubChem [pubchem.ncbi.nlm.nih.gov]
Triptocallic Acid A: A Literature Review for Drug Development Professionals
An In-depth Technical Guide
Introduction
Triptocallic Acid A is a naturally occurring triterpenoid (B12794562) compound isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine."[1] This plant has a long history in traditional Chinese medicine for treating a variety of inflammatory and autoimmune diseases. This compound, as one of its many bioactive constituents, has garnered interest in the scientific community for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its biological activities, mechanism of action, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential of this natural product.
Core Compound Information
| Property | Value | Source |
| Compound Name | This compound | [1] |
| Chemical Class | Triterpenoid | [1] |
| Natural Source | Tripterygium wilfordii | [1] |
| CAS Number | 190906-61-7 | |
| Molecular Formula | C30H48O4 | |
| Molecular Weight | 472.7 g/mol |
Biological Activity and Mechanism of Action
The primary biological activity of this compound reported in the literature is its ability to induce the secretion of Interleukin-6 (IL-6), a pleiotropic cytokine with complex roles in inflammation and cancer.
Induction of Interleukin-6 (IL-6)
A key study by Nakagawa and colleagues in 2004 demonstrated that this compound can induce the production of IL-6.[1] While IL-6 is often associated with pro-inflammatory responses, its role in oncology is multifaceted. In some contexts, IL-6 can promote tumor growth and metastasis. However, in other scenarios, it can enhance anti-tumor immunity. The induction of IL-6 by this compound suggests a potential mechanism for its observed antitumor effects, possibly through the modulation of the tumor microenvironment and the activation of specific immune responses.[1]
Further research is required to fully elucidate the downstream effects of this compound-induced IL-6 secretion and to understand the specific cellular and molecular targets involved.
Potential Antitumor Effects
The induction of IL-6 by this compound has led to the hypothesis that this compound may possess antitumor properties.[1] The rationale behind this is that certain immune responses stimulated by IL-6 could be beneficial in combating cancer. However, it is crucial to note that this is an area of active investigation, and more direct evidence of this compound's in vitro and in vivo antitumor efficacy is needed to validate this potential.
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet fully detailed in the available literature. However, based on its ability to induce IL-6, it is plausible that it interacts with upstream regulators of IL-6 gene expression. A simplified hypothetical signaling pathway is presented below.
This diagram illustrates a potential mechanism where this compound binds to a hypothetical cell surface receptor, initiating an intracellular signaling cascade that leads to the activation of transcription factors responsible for IL-6 gene expression. The resulting secreted IL-6 protein then mediates downstream biological effects.
Experimental Protocols
Detailed experimental protocols for the isolation and biological characterization of this compound are crucial for reproducibility and further investigation. The following sections outline the methodologies based on available information.
Isolation of this compound from Tripterygium wilfordii
The isolation of this compound typically involves the extraction of the plant material followed by chromatographic separation.
Workflow for Isolation:
Detailed Steps:
-
Plant Material Preparation: The roots of Tripterygium wilfordii are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period. The extraction is typically repeated multiple times to ensure maximum yield.
-
Concentration: The solvent from the combined extracts is removed under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. For triterpenoids, partitioning with ethyl acetate (B1210297) is a common step.
-
Chromatographic Purification: The enriched fraction is further purified using a series of column chromatography techniques. This may include silica (B1680970) gel chromatography and Sephadex LH-20 chromatography.
-
Final Purification: The final purification of this compound is typically achieved using preparative high-performance liquid chromatography (HPLC).
In Vitro Assay for IL-6 Induction
The following is a generalized protocol for assessing the IL-6-inducing activity of this compound in a cell-based assay.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate culture medium.
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density.
-
Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell cultures at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The treated cells are incubated for a specific period, typically 24 to 48 hours, to allow for cytokine production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
IL-6 Quantification: The concentration of IL-6 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound on IL-6 secretion.
Future Directions
The current body of literature on this compound provides a promising, yet incomplete, picture of its therapeutic potential. To advance this compound towards clinical application, several key areas of research need to be addressed:
-
Elucidation of the Molecular Target: Identifying the direct molecular target(s) of this compound is crucial for understanding its mechanism of action.
-
In-depth Signaling Pathway Analysis: A thorough investigation of the signaling pathways modulated by this compound is necessary to understand the full spectrum of its cellular effects.
-
Comprehensive Antitumor Studies: Rigorous in vitro and in vivo studies are required to validate the antitumor activity of this compound across a range of cancer types.
-
Pharmacokinetic and Toxicological Profiling: A detailed assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for its development as a drug candidate.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the development of more potent and selective derivatives.
Conclusion
This compound is a bioactive triterpenoid from Tripterygium wilfordii with demonstrated IL-6-inducing activity, suggesting its potential as an antitumor agent. This technical guide has summarized the available information on its biological effects and the experimental methodologies employed in its study. While the initial findings are encouraging, further in-depth research is essential to fully realize the therapeutic potential of this compound and to pave the way for its future clinical development.
References
Methodological & Application
Triptocallic Acid A: In Vitro Assay Protocols and Application Notes
A Comprehensive Guide for Researchers
Note on Triptocallic Acid A: Currently, there is limited specific research available on a compound named "this compound." The information presented herein is based on extensive in vitro studies of Triptolide , a major bioactive diterpenoid epoxide isolated from the same plant source, Tripterygium wilfordii (Thunder God Vine). Triptolide is well-characterized and its established protocols are considered highly relevant for investigating the biological activities of related compounds like this compound.
These application notes provide detailed protocols for key in vitro assays to characterize the anti-inflammatory and anti-cancer properties of Triptolide, which can be adapted for this compound.
Anti-Cancer Activity: Cell Viability and Apoptosis Assays
Triptolide is a potent inducer of apoptosis and inhibitor of cell proliferation in a wide range of cancer cell lines.[1] The following protocols are fundamental for determining the cytotoxic and pro-apoptotic effects of a test compound.
Cell Viability Assays (MTT and CCK-8)
These colorimetric assays measure cell viability. The MTT assay is based on the reduction of tetrazolium salt by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The CCK-8 assay is a more sensitive method that uses a water-soluble tetrazolium salt.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0, 10, 50, 100, 200 nM) and incubate for desired time periods (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Aspirate the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Experimental Protocol: CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Expose cells to various concentrations of the test compound for the specified duration (e.g., 24, 48, or 72 hours).[3]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][4]
Quantitative Data: Triptolide IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| Capan-1 | Pancreatic Cancer | 10 | Not Specified |
| Capan-2 | Pancreatic Cancer | 20 | Not Specified |
| SNU-213 | Pancreatic Cancer | 9.6 | Not Specified |
| A375 | Melanoma | 84.46 | 24 |
| A375 | Melanoma | 33.00 | 48 |
| A375 | Melanoma | 8.53 | 72 |
| MV-4-11 | Leukemia | < 15 | 48 |
| THP-1 | Leukemia | < 15 | 48 |
Note: IC50 values can vary depending on experimental conditions.[1]
Experimental Workflow for Cell Viability Assays
Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol
-
Cell Seeding and Treatment: Seed 2 x 10⁶ cells per well in a 6-well plate and treat with desired concentrations of the test compound for 24-48 hours.[3][4]
-
Cell Harvesting: Collect the cells and wash them three times with cold PBS.[3]
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI.[2][3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3][5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[3][4]
Quantitative Data: Triptolide-Induced Apoptosis in Leukemia Cell Lines (48h treatment)
| Cell Line | Concentration (nM) | Apoptotic Cells (%) |
| MV-4-11 | 5 | 4.44 |
| MV-4-11 | 10 | 7.56 |
| MV-4-11 | 20 | 54.70 |
| MV-4-11 | 50 | 98.07 |
| THP-1 | 5 | 2.37 |
| THP-1 | 10 | 7.52 |
| THP-1 | 20 | 43.02 |
| THP-1 | 50 | 79.38 |
[4]
Experimental Workflow for Apoptosis Assay
Anti-Inflammatory Activity: NF-κB Signaling and Cytokine Production
Triptolide exerts potent anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[5][6]
NF-κB Reporter Assay
This assay measures the activity of a luciferase reporter gene under the control of an NF-κB response element to quantify the inhibition of NF-κB signaling.
Experimental Protocol
-
Cell Transfection: Seed 3 x 10⁵ cells per well in a 24-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[7]
-
Compound Treatment: After 24 hours, pre-treat the cells with the test compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS, for 6-24 hours.[8][9]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
ELISA for Pro-inflammatory Cytokines (e.g., IL-6)
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as IL-6, in cell culture supernatants to assess the anti-inflammatory effects of the test compound.
Experimental Protocol (Sandwich ELISA)
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for IL-6 and incubate overnight at room temperature.[10]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour.[10]
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the IL-6 standard to the wells and incubate for 1-2 hours.[10][11]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-6. Incubate for 1 hour.[10][11]
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes.[10][11]
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark for 15-20 minutes.[10][11]
-
Stop Reaction: Add a stop solution to terminate the reaction.[11][12]
-
Absorbance Measurement: Measure the absorbance at 450 nm.[10][12]
-
Data Analysis: Generate a standard curve and determine the concentration of IL-6 in the samples.
Mechanism of Action: Signaling Pathway Analysis
Triptolide has been shown to modulate several key signaling pathways involved in cancer and inflammation, including the NF-κB and MAPK pathways.[1][7]
Western Blot Analysis of MAPK Pathway
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK signaling cascade (e.g., ERK, JNK, p38).
Experimental Protocol
-
Cell Lysis: Treat cells with the test compound and/or a stimulant (e.g., TPA) for the desired time, then lyse the cells in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[13][14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, or p38 overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[1]
Signaling Pathway Diagrams
NF-κB Signaling Pathway Inhibition by Triptolide
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bmgrp.com [bmgrp.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Triptolide Inhibits the Proliferation of Immortalized HT22 Hippocampal Cells Via Persistent Activation of Extracellular Signal-Regulated Kinase-1/2 by Down-Regulating Mitogen-Activated Protein Kinase Phosphatase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of Triptocallic Acid A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptocallic Acid A is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, identified as (3α,22α)-3,22-Dihydroxyurs-12-en-30-oic acid. Natural triterpenoids isolated from plants of the Tripterygium genus have garnered significant interest in drug discovery due to their diverse pharmacological activities. While specific research on the synthesis and biological activity of this compound is limited, this document provides a detailed protocol for its proposed synthesis based on established methods for related ursane-type triterpenoids. Additionally, it outlines potential biological activities and associated signaling pathways, drawing parallels from structurally similar compounds.
Proposed Synthesis of this compound
While a direct total synthesis of this compound has not been documented in publicly available literature, a plausible synthetic route can be devised starting from readily available ursane-type triterpenoids like ursolic acid. The key transformations would involve stereoselective hydroxylation at the C-3 and C-22 positions and modification of the C-28 carboxyl group to a C-30 carboxylic acid.
Experimental Workflow for Proposed Synthesis
Triptocallic Acid A: Application Notes and Protocols for Anti-inflammatory Research
Initial Research Findings and Clarification
Comprehensive searches for "Triptocallic Acid A" and its role in anti-inflammatory research have yielded limited specific information. The available scientific literature predominantly focuses on a related compound, Triptolide , which is also derived from the plant Tripterygium wilfordii. Triptolide is a well-documented diterpenoid triepoxide with potent anti-inflammatory and immunosuppressive properties.
Due to the lack of specific data, experimental protocols, and established mechanisms of action for this compound in the context of inflammation, we are unable to provide the detailed application notes and protocols as requested.
We recommend researchers interested in the anti-inflammatory potential of compounds from Tripterygium wilfordii to consider the extensive research available on Triptolide. Should you wish to proceed with information on Triptolide, we can provide a detailed summary of its anti-inflammatory properties, mechanisms of action, and relevant experimental protocols.
Application Notes and Protocols: Triptocallic Acid A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptocallic Acid A, a prominent bioactive diterpenoid epoxide derived from the traditional Chinese herb Tripterygium wilfordii, has garnered significant attention for its potent anti-neoplastic properties. Preclinical studies have demonstrated its efficacy across a wide spectrum of cancer cell lines, where it is shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and sensitize cancer cells to conventional chemotherapeutic agents.[1] These application notes provide a comprehensive overview of the effects of this compound on various cancer cell lines, detailing its mechanisms of action and providing standardized protocols for its investigation. For the purpose of these notes, we will refer to the compound by its more common name in scientific literature, Triptolide (B1683669).
Mechanism of Action
Triptolide exerts its anticancer effects through a multi-targeted approach, influencing several key signaling pathways that are often dysregulated in cancer. The primary mechanisms include the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammatory signaling pathways that contribute to tumorigenesis.
Induction of Apoptosis
Triptolide is a potent inducer of apoptosis in cancer cells.[2] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspase cascades, modulation of Bcl-2 family proteins, and subsequent DNA fragmentation.[2][3][4]
-
Caspase Activation: Triptolide treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3.[2][3][5] The cleavage of caspase-3 is a critical step that leads to the breakdown of cellular components and the morphological changes characteristic of apoptosis.[5]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating the intrinsic apoptotic pathway. Triptolide has been shown to upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby promoting the release of cytochrome c from the mitochondria and initiating apoptosis.[1][4]
Inhibition of Key Signaling Pathways
Triptolide's anti-proliferative and pro-apoptotic effects are mediated through its ability to inhibit several critical signaling pathways:
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers. Triptolide is a known inhibitor of NF-κB signaling.[6][7][8] It can prevent the transactivation of the p65 subunit of NF-κB, leading to the downregulation of its target genes involved in cell survival and inflammation.[6]
-
PI3K/Akt Signaling: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node for cell growth, survival, and metabolism. Triptolide has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby suppressing this pro-survival pathway.[1][9][10]
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cell proliferation, differentiation, and apoptosis. Triptolide has been observed to modulate MAPK signaling, often by inhibiting the phosphorylation of ERK, which can contribute to its anti-invasive and pro-apoptotic effects.[11][12][13]
Data Presentation
Triptolide IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Triptolide in a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (hours) |
| HL-60 | Promyelocytic Leukemia | 7.5 | Not Specified |
| Jurkat | T cell Lymphoma | 27.5 | Not Specified |
| SMMC-7721 | Hepatocellular Carcinoma | 32 | Not Specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 10.21 | 72 |
| CEM/ADR5000 | Drug-resistant Leukemia | 7.72 | 72 |
| U87.MG | Glioblastoma | 25 | 72 |
| U87.MGΔEGFR | Drug-resistant Glioblastoma | 21 | 72 |
| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 |
| KG-1 | Acute Myeloid Leukemia | < 30 | 24 |
| THP-1 | Acute Monocytic Leukemia | < 30 | 24 |
| MCF-7 | Breast Cancer | Varies (nmol/L range) | 24, 48, 72 |
| MDA-MB-231 | Breast Cancer | Varies (nmol/L range) | 24, 48, 72 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used.[14][15]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Triptolide on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Triptolide (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of Triptolide in complete medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the Triptolide dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with Triptolide for the desired time.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Triptolide.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Triptolide-induced intrinsic apoptosis pathway.
Caption: Inhibition of pro-survival signaling pathways by Triptolide.
Caption: General experimental workflow for studying Triptolide's effects.
References
- 1. Triptolide suppresses the proliferation and induces the apoptosis of nasopharyngeal carcinoma cells via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide induces Bcl-2 cleavage and mitochondria dependent apoptosis in p53-deficient HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. TRIPTOLIDE INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide induces apoptosis of PMA-treated THP-1 cells through activation of caspases, inhibition of NF-κB and activation of MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triptolide suppresses melanoma cell growth in vitro and in vivo through the Src-ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Triptolide as a Potential Therapeutic Agent
A Note to the Researcher: Initial searches for "Triptocallic Acid A" yielded limited publicly available scientific data, making it challenging to fulfill the detailed requirements of this request for that specific compound. However, this compound is a triterpenoid (B12794562) isolated from Tripterygium wilfordii. A significantly more researched and prominent therapeutic agent from the same plant is triptolide (B1683669) . Due to the wealth of available data on triptolide, and its relevance as a potent anti-inflammatory and anti-cancer agent, the following application notes and protocols have been created for triptolide to serve as a comprehensive example of the requested content.
Triptolide: Application Notes
Introduction
Triptolide is a diterpenoid triepoxide derived from the thunder god vine, Tripterygium wilfordii Hook F.[1] For centuries, extracts from this plant have been utilized in traditional Chinese medicine to treat a variety of inflammatory and autoimmune conditions.[1] Triptolide is the principal active component responsible for many of the plant's therapeutic effects, demonstrating potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[2][3] Its mechanism of action is multifaceted, primarily involving the inhibition of transcription, which in turn affects numerous signaling pathways crucial for cell growth, survival, and inflammation.[3][4] These notes provide an overview of its therapeutic potential, mechanism of action, and key experimental data.
Therapeutic Potential
Triptolide has demonstrated significant therapeutic potential in a broad range of preclinical models and is the subject of ongoing clinical investigation.[1][2][5]
-
Anti-Cancer Activity: Triptolide exhibits potent cytotoxic and anti-proliferative effects against a wide array of cancer cell lines.[6][7][8] It induces apoptosis, or programmed cell death, and can inhibit tumor growth and metastasis.[8][9][10] Several studies have highlighted its efficacy in models of pancreatic, lung, breast, and hematological malignancies.[7][11][12][13] Some water-soluble derivatives of triptolide, such as Minnelide, have advanced to clinical trials for the treatment of advanced solid tumors.[1][5]
-
Anti-Inflammatory and Immunosuppressive Activity: Triptolide is a powerful inhibitor of inflammatory pathways.[14][15] It has been shown to be effective in animal models of autoimmune diseases like rheumatoid arthritis, lupus, and multiple sclerosis.[2][8] Its anti-inflammatory effects are largely attributed to its ability to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][16]
Mechanism of Action
The primary molecular target of triptolide is the XPB subunit of the general transcription factor TFIIH, which is crucial for the initiation of transcription by RNA Polymerase II (RNAPII).[3] By binding to XPB, triptolide inhibits its ATPase activity, leading to a global suppression of transcription.[3] This transcriptional inhibition is a key driver of its therapeutic effects.
A major signaling pathway affected by triptolide is the Nuclear Factor-kappa B (NF-κB) pathway . NF-κB is a critical regulator of genes involved in inflammation, cell survival, and proliferation. Triptolide has been consistently shown to inhibit the activation of NF-κB, thereby preventing the transcription of its target genes.[17][18][19][20] This inhibition contributes significantly to both its anti-inflammatory and pro-apoptotic activities in cancer cells.[18][21]
Quantitative Data
The potency of triptolide varies across different cell types and experimental conditions. The following tables summarize key quantitative data from published studies.
Table 1: Anti-Proliferative Activity of Triptolide (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Citation |
| DU145 | Prostate Carcinoma | 2.3 | 72 | [4] |
| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 15.6 | Not Specified | [12] |
| RAW264.7 | Macrophage | <30 (for TNF-α/IL-6 inhibition) | 6 | [14] |
| A549 | Lung Carcinoma | ~30 | Not Specified | [12] |
| HUVECs | Endothelial Cells | ~50 (for viability decrease) | 24 | [16] |
| Lovo | Colon Cancer | 77 | 72 | [4] |
Table 2: Apoptosis Induction by Triptolide
| Cell Line | Cancer Type | Triptolide Conc. (nM) | Apoptosis Rate (% of cells) | Exposure Time (h) | Citation |
| HepaRG | Hepatocellular Carcinoma | 100 | 19.97 ± 1.07 | 24 | [22] |
| HepaRG | Hepatocellular Carcinoma | 200 | 29.80 ± 1.63 | 24 | [22] |
| HepaRG | Hepatocellular Carcinoma | 400 | 39.17 ± 2.45 | 24 | [22] |
| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 40 | Significant Increase | Not Specified | [12] |
| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 60 | Significant Increase | Not Specified | [12] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the therapeutic potential of triptolide.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the dose-dependent effect of triptolide on cell proliferation and survival.[6][9]
Materials:
-
Target cells (e.g., HepaRG)
-
96-well plates
-
Complete culture medium
-
Triptolide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[6][9]
-
Treatment: Treat the cells with varying concentrations of triptolide (e.g., 0, 10, 50, 100, 200, 400 nM) for the desired time periods (e.g., 24, 48, 72 hours).[6] A control group should receive the vehicle (e.g., 0.1% DMSO).
-
MTT Incubation: After treatment, replace the culture medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[3][9]
Materials:
-
Target cells
-
6-well plates
-
Complete culture medium
-
Triptolide stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 4 x 10⁵ cells per well in a 6-well plate and treat with the desired concentrations of triptolide for 24 hours.[22]
-
Cell Harvesting: Collect the cells (including any floating cells in the medium) and wash them with cold PBS.[3]
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI.[3][9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[3]
Protocol 3: NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.[3]
Materials:
-
Target cells
-
24-well plates
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Triptolide stock solution (in DMSO)
-
NF-κB stimulus (e.g., TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Transfection: Seed 3 x 10⁵ cells per well in a 24-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[3]
-
Treatment: After 24 hours, pre-treat the cells with triptolide for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer from the assay kit.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.
Protocol 4: Cytokine Production Assay (ELISA)
This protocol quantifies the secretion of pro-inflammatory cytokines.[14][16]
Materials:
-
Target cells (e.g., macrophages, endothelial cells)
-
24-well plates
-
Complete culture medium
-
Triptolide stock solution (in DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Plate cells in a 24-well plate and pre-treat with triptolide for 30 minutes to 1 hour.[14][16]
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 6 hours.[14][16]
-
Supernatant Collection: Collect the cell-free supernatant from each well.
-
ELISA: Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the concentration of each cytokine in the supernatants based on a standard curve.
Visualizations
The following diagrams illustrate key pathways and workflows related to the action of triptolide.
References
- 1. Frontiers | Therapeutic Potential of Triptolide in Treating Bone-Related Disorders [frontiersin.org]
- 2. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Bibliometric Analysis of Triptolide and the Recent Advances in Treating Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 16. Triptolide attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Triptolide activates the Nrf2 signaling pathway and inhibits the NF-κB signaling pathway to improve Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Activity Screening of Triptocallic Acid A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial literature searches reveal that while Triptocallic Acid A, a dihydroxyursenoic acid, has been isolated from Tripterygium wilfordii, there is a significant scarcity of published data specifically detailing its biological activities. The following application notes and protocols are therefore provided as a general framework for the biological activity screening of a novel natural product like this compound. The methodologies are based on standard assays used to evaluate the anti-inflammatory, cytotoxic, and neuroprotective potential of compounds, including other bioactive molecules isolated from Tripterygium wilfordii such as triptolide (B1683669) and celastrol.[1][2][3][4]
Introduction
This compound is a triterpenoid (B12794562) compound isolated from the medicinal plant Tripterygium wilfordii.[5] This plant is a source of numerous bioactive molecules with potent anti-inflammatory, immunosuppressive, and anticancer properties.[3][6] Given its origin, this compound is a candidate for screening for similar biological activities. These application notes provide a roadmap for conducting preliminary in vitro screening to assess its therapeutic potential.
Potential Biological Activities and Screening Strategy
Based on the known activities of other compounds from Tripterygium wilfordii, the primary screening of this compound should focus on:
-
Cytotoxicity: Assessing the compound's effect on cell viability to identify potential anticancer activity and to determine non-toxic concentrations for other assays.
-
Anti-inflammatory Activity: Investigating the compound's ability to modulate inflammatory pathways, a hallmark of many bioactive compounds from this plant.
-
Neuroprotective Effects: Evaluating the potential of the compound to protect neuronal cells from damage, another reported activity of constituents from Tripterygium wilfordii.[4]
A general workflow for screening is presented below.
Data Presentation: Summary of Potential Quantitative Data
The following tables are templates for summarizing the quantitative data that would be generated from the proposed screening assays.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| A549 (Lung Carcinoma) | MTT | 24, 48, 72 | Data to be determined |
| HeLa (Cervical Cancer) | MTT | 24, 48, 72 | Data to be determined |
| SH-SY5Y (Neuroblastoma) | MTT | 24, 48, 72 | Data to be determined |
| RAW 264.7 (Macrophage) | MTT | 24 | Data to be determined |
| Normal Fibroblasts | MTT | 24, 48, 72 | Data to be determined |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Parameter Measured | Assay Type | IC50 (µM) |
| RAW 264.7 | LPS | Nitric Oxide (NO) | Griess Assay | Data to be determined |
| RAW 264.7 | LPS | TNF-α | ELISA | Data to be determined |
| RAW 264.7 | LPS | IL-6 | ELISA | Data to be determined |
Table 3: Neuroprotective Effects of this compound
| Cell Line | Toxin | Parameter Measured | Assay Type | EC50 (µM) |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Cell Viability | MTT Assay | Data to be determined |
| SH-SY5Y | Amyloid-β (Aβ₂₅₋₃₅) | Cell Viability | MTT Assay | Data to be determined |
Experimental Protocols
Cytotoxicity Screening: MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7]
Materials:
-
This compound
-
Cell lines (e.g., A549, HeLa, SH-SY5Y, normal fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Anti-inflammatory Screening: Nitric Oxide (NO) Assay in LPS-stimulated Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The Griess assay measures the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.
Neuroprotection Screening: H₂O₂-induced Cytotoxicity Assay
This protocol evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.
Principle: Hydrogen peroxide (H₂O₂) induces oxidative stress and apoptosis in neuronal cells. A neuroprotective compound will increase the viability of cells treated with H₂O₂. Cell viability is assessed using the MTT assay.[10]
Materials:
-
This compound
-
SH-SY5Y neuroblastoma cell line
-
Complete cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate for 5-7 days (if desired) by reducing the serum concentration in the medium.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 24 hours.
-
Oxidative Stress Induction: Remove the medium and expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) in serum-free medium for 4-6 hours.
-
Recovery: Remove the H₂O₂-containing medium and replace it with fresh complete medium containing the respective concentrations of this compound. Incubate for another 24 hours.
-
Viability Assessment: Perform the MTT assay as described in protocol 4.1.
-
Data Analysis: Calculate the percentage of cell viability relative to the H₂O₂-only treated cells. Plot the percentage of neuroprotection against the log of the compound concentration to determine the EC50 value.
Mechanistic Insights: NF-κB Signaling Pathway
Many anti-inflammatory and anticancer compounds exert their effects by modulating the NF-κB signaling pathway.[1][11][12][13] This pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[11][12] Inhibition of this pathway is a common mechanism of action for bioactive compounds from Tripterygium wilfordii.[3]
References
- 1. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 2. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Neurodegenerative Diseases with Bioactive Components of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The isolation and structure identification of triptotriterpenic acid C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tripterygium wilfordii bioactive compounds as anticancer and anti‐inflammatory agents | Semantic Scholar [semanticscholar.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
Triptocallic Acid A: Application Notes and Protocols for Preclinical Research
Introduction
Triptocallic Acid A is a natural product isolated from Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. While specific biological activities of this compound are not extensively documented in publicly available literature, other compounds from Tripterygium wilfordii, such as Triptolide and Celastrol, have demonstrated potent anti-inflammatory, immunosuppressive, and pro-apoptotic effects.[1][2][3][4][5][6] This document provides a detailed experimental design for researchers to investigate the potential therapeutic properties of this compound, focusing on its anti-inflammatory and apoptosis-inducing capabilities. The proposed protocols and pathways are based on the known mechanisms of action of related compounds from the same plant genus.
Application Notes
This compound, a triterpenoid (B12794562) with the molecular formula C30H48O4 and CAS number 190906-61-7, holds potential for investigation in several research areas due to the established bioactivities of other metabolites from Tripterygium wilfordii.[7][8] Based on the activities of its chemical relatives, this compound may be a valuable tool for researchers in the following fields:
-
Immunology and Inflammation: Investigating its potential to modulate inflammatory responses by inhibiting pro-inflammatory cytokine production and suppressing key signaling pathways such as NF-κB and MAPK.[2][3]
-
Oncology: Exploring its efficacy as an anti-cancer agent by inducing apoptosis in tumor cell lines and elucidating the underlying molecular mechanisms.[2]
-
Drug Discovery: Serving as a lead compound for the development of novel therapeutics for autoimmune disorders like rheumatoid arthritis, lupus, and psoriasis, where inflammation is a key pathological feature.[3][9][10]
Experimental Protocols
The following protocols provide a framework for the initial characterization of the anti-inflammatory and pro-apoptotic effects of this compound.
Protocol 1: Assessment of Cytotoxicity and Cell Viability
Objective: To determine the cytotoxic effects of this compound on relevant cell lines and establish a working concentration range for subsequent experiments.
Materials:
-
This compound (CAS: 190906-61-7)
-
Cell lines:
-
For inflammation studies: RAW 264.7 (murine macrophages), THP-1 (human monocytes)
-
For apoptosis studies: Jurkat (human T lymphocyte), HeLa (human cervical cancer)
-
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and dilute it with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Evaluation of Anti-inflammatory Activity
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent for nitric oxide (NO) measurement
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated, vehicle-treated, and LPS-only controls.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's protocols.
-
Measure the production of nitric oxide in the supernatants using the Griess reagent.
Protocol 3: Analysis of Apoptosis Induction
Objective: To determine if this compound induces apoptosis in cancer cell lines.
Materials:
-
Jurkat or HeLa cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways (for inflammation) and the intrinsic apoptosis pathway.
Materials:
-
Cell lysates from treated and untreated cells (from Protocols 2 and 3)
-
Primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, Bcl-2, Bax, Cleaved Caspase-3, and β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Prepare cell lysates from cells treated with this compound and/or LPS as described in previous protocols.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the proposed experiments.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| RAW 264.7 | 24 | |
| 48 | ||
| 72 | ||
| THP-1 | 24 | |
| 48 | ||
| 72 | ||
| Jurkat | 24 | |
| 48 | ||
| 72 | ||
| HeLa | 24 | |
| 48 | ||
| 72 |
Table 2: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Nitric Oxide (µM) |
| Control | ||||
| LPS (1 µg/mL) | ||||
| LPS + this compound (X µM) | ||||
| LPS + this compound (Y µM) | ||||
| LPS + this compound (Z µM) |
Table 3: Apoptosis Induction by this compound in Jurkat Cells (24h)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | ||||
| This compound (X µM) | ||||
| This compound (Y µM) | ||||
| This compound (Z µM) |
Visualizations
The following diagrams illustrate the hypothetical signaling pathways that this compound may modulate and a proposed experimental workflow.
Caption: Overall experimental workflow for characterizing this compound.
Caption: Potential anti-inflammatory mechanism of this compound.
Caption: Potential pro-apoptotic mechanism of this compound.
References
- 1. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 4. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effects and mechanisms of Tripterygium wilfordii extracts in rheumatoid arthritis: a systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tripterygium wilfordii - Wikipedia [en.wikipedia.org]
- 7. This compound - Immunomart [immunomart.com]
- 8. chemwhat.com [chemwhat.com]
- 9. dovepress.com [dovepress.com]
- 10. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Triptocallic Acid A solubility and formulation challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility and formulation challenges associated with Triptocallic Acid A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a pentacyclic triterpenoid, a class of natural products known for their diverse biological activities.[1] Like many other pentacyclic triterpenoids, this compound is a highly lipophilic molecule, which often results in poor aqueous solubility.[2] This low solubility can significantly hinder its bioavailability and therapeutic efficacy, presenting a major challenge in preclinical and clinical development.[3][4]
Q2: What is the known solubility of this compound in common laboratory solvents?
Q3: What are the primary formulation challenges encountered with this compound?
The main challenges in formulating this compound stem from its low aqueous solubility and potentially poor permeability, which are characteristic of Biopharmaceutics Classification System (BCS) Class IV drugs.[6] These challenges include:
-
Low Bioavailability: Limited dissolution in gastrointestinal fluids leads to poor absorption and low systemic exposure.[2]
-
Difficulty in Developing Parenteral Formulations: The hydrophobic nature of the compound makes it difficult to formulate for intravenous administration without the use of potentially toxic excipients.[7]
-
Inconsistent Absorption: Oral absorption can be highly variable and influenced by factors such as food intake.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound for In Vitro Assays
Possible Cause: Use of inappropriate solvents.
Solutions:
-
Initial Solvent Screening: Begin by attempting to dissolve this compound in a range of organic solvents. Based on the data for Triptocallic acid D, the following solvents should be considered.
-
Use of Co-solvents: If a purely aqueous solution is required for your assay, a co-solvent system can be employed. First, dissolve this compound in a water-miscible organic solvent like DMSO or ethanol (B145695) at a high concentration to create a stock solution. Then, dilute this stock solution into your aqueous assay buffer. Be cautious of the final organic solvent concentration, as it may affect your biological system. It is recommended to keep the final DMSO or ethanol concentration below 0.5%.
-
Sonication and Gentle Heating: To aid dissolution, you can use a sonicator bath or gently warm the solvent. However, be mindful of the compound's stability at elevated temperatures.
Issue 2: Poor Oral Bioavailability in Animal Models
Possible Cause: Low solubility and dissolution rate in the gastrointestinal tract.
Solutions:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to an enhanced dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Formulating this compound as an ASD with a hydrophilic polymer can improve its dissolution and maintain a supersaturated state in the gut.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubilization and absorption of lipophilic drugs.
-
Complexation: The use of cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility.[4]
Quantitative Data Summary
As specific quantitative solubility data for this compound is not available, the following table provides qualitative solubility information for the related compound, Triptocallic acid D, which can be used as a starting point for solvent screening.
| Solvent | Qualitative Solubility of Triptocallic acid D |
| Chloroform | Soluble[5] |
| Dichloromethane (B109758) | Soluble[5] |
| Ethyl Acetate | Soluble[5] |
| DMSO | Soluble[5] |
| Acetone | Soluble[5] |
| Water | Expected to be poorly soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Screening
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (Molecular Weight: 472.7 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out 4.73 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Formulation of this compound using Solvent Evaporation for Improved Dissolution
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K30) to enhance its aqueous dissolution.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Dichloromethane
-
Rotary evaporator
-
Mortar and pestle
-
-
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Accurately weigh this compound and PVP K30.
-
Dissolve both this compound and PVP K30 in a suitable volume of dichloromethane in a round-bottom flask.
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Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
The resulting powder can be used for dissolution testing or in vivo studies.
-
Visualizations
Caption: Experimental workflow for the preparation and formulation of this compound.
Caption: Postulated inhibitory effect of this compound on NF-κB and JAK/STAT signaling pathways.
References
- 1. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptocallic acid D | 201534-09-0 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
Technical Support Center: Triptocallic Acid A Stability and Degradation
Welcome to the technical support center for Triptocallic Acid A. This resource provides researchers, scientists, and drug development professionals with essential guidance on assessing the stability and understanding the degradation pathways of this compound. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to determine the stability of this compound?
A1: The initial step in determining the stability of a compound like this compound is to perform forced degradation (or stress testing) studies.[1] This involves subjecting the compound to a range of harsh conditions that are more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[1] Key stress conditions to investigate include acid hydrolysis, base hydrolysis, oxidation, photolytic degradation, and thermal degradation.[2][3]
Q2: Which analytical techniques are most suitable for stability testing of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive stability analysis.
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High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separating the parent compound from its degradation products and quantifying its purity.[2][4]
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Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of degradation products, which provides initial clues to their structures.[4][5]
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Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural elucidation of isolated degradation products.[5]
Q3: How can I identify the degradation products of this compound?
A3: The identification of degradation products is a multi-step process. After subjecting this compound to forced degradation, the resulting mixture should be analyzed, primarily by LC-MS, to detect and obtain mass information for the new peaks that appear. For unambiguous structure confirmation, the major degradation products may need to be isolated using techniques like semi-preparative HPLC, followed by characterization using NMR and other spectroscopic methods.[5]
Troubleshooting Guides
Problem: I am not observing any degradation of this compound under my initial stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
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Solution: Increase the severity of the conditions. For example, use higher concentrations of acid or base, increase the temperature, or extend the exposure time.[6] It is common to aim for 5-20% degradation to ensure that the degradation pathways are adequately revealed without completely destroying the molecule.[1]
Problem: My chromatogram shows many overlapping peaks after forced degradation.
-
Possible Cause: The chromatographic method is not optimized for separating the degradation products.
-
Solution: Method development is required. Adjust the mobile phase composition (e.g., organic solvent ratio, pH), try a different column chemistry (e.g., C18, phenyl-hexyl), or modify the gradient elution profile to improve resolution between peaks.[4]
Problem: I am unsure how to propose a degradation pathway.
-
Possible Cause: Lack of structural information for the degradation products.
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Solution: A plausible degradation pathway is proposed by logically connecting the structures of the identified degradation products back to the parent compound, this compound. This involves identifying the chemical transformations that have occurred (e.g., hydrolysis, oxidation, isomerization). The molecular formula of this compound is C30H48O4.[7] By comparing this with the mass and structural data of the degradants, one can deduce the chemical reactions that have taken place.
Data Presentation
When conducting stability studies, it is crucial to present quantitative data in a clear and organized manner. The following tables provide templates for summarizing your findings.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters (e.g., Concentration, Temp.) | Duration | % Degradation of this compound | Number of Degradation Products | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | |||
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 hours | |||
| Oxidation | 3% H2O2, Room Temp | 24 hours | |||
| Photolytic | UV light (254 nm) | 48 hours | |||
| Thermal | 80°C | 72 hours |
Table 2: Characterization of this compound Degradation Products
| Degradation Product | Retention Time (min) | Molecular Weight (m/z) | Proposed Structure | Method of Identification |
| DP-1 | LC-MS | |||
| DP-2 | LC-MS, NMR | |||
| DP-3 | LC-MS |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. These should be adapted based on the observed stability of this compound.
Protocol 1: Acid Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Add an equal volume of 1 M HCl to an aliquot of the stock solution.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[2]
-
Analyze the sample by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Add a specified volume of hydrogen peroxide solution (e.g., 3-30% H2O2) to an aliquot of the stock solution.[2]
-
Store the solution at room temperature, protected from light, for a set period (e.g., 24 hours).
-
At desired time points, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
Analyze the sample by HPLC.
Visualizations
The following diagrams illustrate key workflows and concepts in stability testing.
Caption: Experimental workflow for stability testing of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
Technical Support Center: Optimizing Triptolide Dosage in Cell Culture
Disclaimer: Due to the limited availability of scientific data for Triptocallic Acid A, this technical support guide focuses on Triptolide (B1683669) , a structurally related and extensively studied diterpenoid triepoxide isolated from the same plant, Tripterygium wilfordii. The information provided here is intended to serve as a comprehensive resource for researchers working with Triptolide and may offer transferable insights for related compounds.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Triptolide in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Triptolide in cultured cells?
A1: Triptolide is a potent anti-inflammatory and anti-cancer agent that functions as a general transcription inhibitor.[1] Its primary mechanism involves the covalent inhibition of XPB (Xeroderma Pigmentosum group B), a subunit of the general transcription factor TFIIH.[2] This inhibition blocks the DNA-dependent ATPase activity of TFIIH, leading to a global suppression of RNA polymerase II-mediated transcription.[1] Consequently, the expression of short-lived mRNAs, including those encoding oncogenes like MYC, is rapidly depleted.[1] Triptolide is also known to induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This is often accompanied by the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[3][4]
Q2: How does Triptolide affect key signaling pathways?
A2: Triptolide modulates several critical signaling pathways, contributing to its pleiotropic effects.[5] Notably, it is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[6][7][8] By inhibiting NF-κB, Triptolide can suppress the expression of pro-inflammatory cytokines and anti-apoptotic genes.[8][9] Additionally, Triptolide has been shown to influence other pathways, including:
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p53 signaling: Triptolide can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[6]
-
MAPK/ERK pathway: It can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK, which are involved in cell proliferation and survival.[10]
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PI3K/Akt/mTOR pathway: Triptolide can downregulate the phosphorylation of key components of this pathway, which is crucial for cell growth and proliferation.[6]
-
Wnt/β-catenin pathway: Inhibition of this pathway by Triptolide can reduce cancer cell proliferation and metastasis.[10]
Q3: What is a typical effective concentration range for Triptolide in cell culture?
A3: The effective concentration of Triptolide is highly dependent on the cell line and the duration of treatment. Generally, it exhibits potent activity in the nanomolar (nM) range. For instance, in some acute myeloid leukemia cell lines, IC50 values (the concentration that inhibits 50% of cell growth) are below 30 nM after 24 hours of treatment.[11] In neuroblastoma cells, growth inhibition is observed at concentrations as low as 5 nM, with an IC50 of approximately 50 nM.[12] It is crucial to perform a dose-response experiment for each specific cell line to determine the optimal concentration for the desired biological effect.
Q4: How should I prepare and store a Triptolide stock solution?
A4: Triptolide is typically supplied as a solid or lyophilized powder.[2][13] It is soluble in dimethyl sulfoxide (B87167) (DMSO).[13] To prepare a stock solution, dissolve the compound in high-quality, sterile DMSO to a concentration of, for example, 10 mM.[2][14] The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.[13][14] Under these conditions, the solubilized Triptolide is generally stable for at least 3 months.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complete cell death, even at low concentrations | - Cell line is highly sensitive to Triptolide.- Error in stock solution concentration calculation or dilution.- Contamination of cell culture. | - Perform a wider range dose-response experiment starting from very low nM concentrations.- Re-calculate and prepare a fresh stock solution.- Check for signs of bacterial or fungal contamination. |
| Inconsistent or not reproducible results | - Inconsistent cell seeding density or passage number.- Variability in Triptolide stock solution potency.- Fluctuations in incubation conditions. | - Maintain consistent cell culture practices.- Prepare fresh Triptolide stock solutions regularly and store them properly in aliquots.- Ensure stable incubator temperature and CO2 levels. |
| Precipitate formation in the culture medium | - Triptolide concentration exceeds its solubility in the medium.- Interaction with components in the serum or medium. | - Ensure the final DMSO concentration in the medium is low (typically <0.5%).- Prepare fresh dilutions of Triptolide from the stock solution for each experiment.- Visually inspect the medium for any precipitation after adding Triptolide. |
| No observable effect at expected concentrations | - The cell line is resistant to Triptolide.- Inactive Triptolide due to improper storage or degradation.- Insufficient treatment duration. | - Confirm the sensitivity of your cell line with a positive control for apoptosis.- Use a fresh vial of Triptolide and prepare a new stock solution.- Perform a time-course experiment to determine the optimal treatment duration. |
Quantitative Data Summary
Table 1: Reported IC50 Values of Triptolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 24 | < 30 |
| KG-1 | Acute Myeloid Leukemia | 24 | < 30 |
| THP-1 | Acute Myeloid Leukemia | 24 | < 30 |
| HL-60 | Acute Myeloid Leukemia | 24 | < 30 |
| A549 | Non-small cell lung cancer | 24 | ~140.3 |
| H1395 | Non-small cell lung cancer | 24 | ~143.2 |
| HepaRG | Hepatocellular Carcinoma | 48 | ~200 |
| BE(2)-C | Neuroblastoma | 24 | ~50 |
| Capan-1 | Pancreatic Adenocarcinoma | Not Specified | 10 |
| Capan-2 | Pancreatic Adenocarcinoma | Not Specified | 20 |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, serum concentration, and the specific assay used.[2][3][11][12][15]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Triptolide Treatment: The following day, treat the cells with a range of Triptolide concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest Triptolide treatment.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Triptolide and a vehicle control for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
Caption: Key signaling pathways modulated by Triptolide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Triptolide | Cell Signaling Technology [cellsignal.com]
- 3. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [scholarship.miami.edu]
- 6. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide inhibits cell proliferation and tumorigenicity of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 101.200.202.226 [101.200.202.226]
- 15. spandidos-publications.com [spandidos-publications.com]
Triptocallic Acid A experimental variability and reproducibility
Notice to Researchers: Information regarding specific experimental applications and potential variability for Triptocallic Acid A is limited in publicly available scientific literature. This guide provides general best practices for working with natural products of this class. Specific troubleshooting should be adapted based on your experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring iridoid compound.[1] It is identified by CAS number 190906-61-7 and has the molecular formula C30H48O4.[2][3][4]
Q2: What are the known biological activities of this compound?
A2: Based on available information, this compound has been noted for its potential to induce Interleukin-6 (IL-6), suggesting it may have immunomodulatory or anti-tumor effects.[5] Additionally, it has been listed as a component in a patent for a natural plant fungicide.[6] However, detailed studies on its mechanism of action and broader biological activity are not extensively documented in peer-reviewed literature.
Q3: How should I store this compound?
A3: For long-term stability, this compound should be stored at -20°C.[2] As with many natural products, it is advisable to protect it from light and moisture to prevent degradation.
Q4: What solvent should I use to dissolve this compound?
A4: The solubility of this compound is not well-documented. For initial experiments, it is recommended to test solubility in common organic solvents such as DMSO, ethanol, or methanol. For cell-based assays, it is crucial to determine the final concentration of the organic solvent and include a vehicle control in your experiments to account for any solvent-induced effects.
Troubleshooting Guide for In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Bioactivity Observed | Compound Degradation: Improper storage or handling. | 1. Confirm storage conditions (-20°C, protected from light).2. Prepare fresh stock solutions.3. Perform a quality control check (e.g., HPLC-MS) to confirm the integrity of the compound. |
| Inadequate Concentration: The concentrations used may be too low to elicit a response. | 1. Conduct a dose-response study over a wide range of concentrations.2. Consult literature for typical concentration ranges of similar iridoid compounds. | |
| Poor Solubility: The compound may not be fully dissolved in the assay medium. | 1. Visually inspect the stock solution and final assay medium for any precipitates.2. Try a different solvent or use a small percentage of a co-solvent.3. Sonication may aid in dissolution. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. | 1. Ensure thorough mixing of the cell suspension before and during plating.2. Use a consistent pipetting technique. |
| Edge Effects: Evaporation from wells on the outer edges of the plate. | 1. Do not use the outer wells for experimental conditions; fill them with sterile PBS or medium.2. Ensure proper humidification in the incubator. | |
| Pipetting Errors: Inaccurate dispensing of the compound or reagents. | 1. Calibrate pipettes regularly.2. Use reverse pipetting for viscous solutions. | |
| Unexpected Cytotoxicity | Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | 1. Keep the final solvent concentration below 0.5% (ideally ≤0.1%).2. Run a vehicle control with the highest concentration of solvent used. |
| Compound-Induced Toxicity: The compound itself is toxic at the tested concentrations. | 1. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay.2. Lower the concentration range in subsequent experiments. |
Experimental Workflow & Logical Relationships
Below are diagrams illustrating common experimental workflows that could be adapted for studying the effects of this compound.
Caption: General workflow for in vitro cell-based assays.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Cas 190906-61-7,this compound | lookchem [lookchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105918357A - ä¸ç§å¤©ç¶æ¤ç©æèå - Google Patents [patents.google.com]
Technical Support Center: Triptocallic Acid A Cytotoxicity Assay Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triptocallic Acid A and other novel compounds. The following sections offer guidance on optimizing common cytotoxicity assays and interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cytotoxic mechanism?
A: this compound is a diterpenoid isolated from the plant Tripterygium wilfordii. While extensive cytotoxic data for this compound is still emerging, related compounds from the same plant, such as Triptolide, have been shown to induce apoptosis in various cancer cell lines.[1][2] Therefore, it is plausible that this compound may also exert its cytotoxic effects through the induction of programmed cell death. Further investigation into specific signaling pathways is recommended.
Q2: Which cytotoxicity assay is most suitable for assessing the effect of this compound?
A: The choice of assay depends on the specific research question and the anticipated mechanism of cell death. For a comprehensive assessment, it is often advisable to use orthogonal assays that measure different cellular parameters.[3]
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MTT or XTT Assays: These colorimetric assays are suitable for initial screening as they measure metabolic activity, which generally correlates with cell viability.[3]
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LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, an indicator of necrosis or late-stage apoptosis.[3]
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Caspase Activity Assays: If apoptosis is the suspected mechanism, assays that measure the activity of key executioner caspases (e.g., caspase-3/7) can provide more specific insights.
Q3: How can I determine the optimal concentration range for this compound in my experiments?
A: To determine the half-maximal inhibitory concentration (IC50), a dose-response experiment is necessary. This involves treating cells with a serial dilution of this compound over a broad concentration range. The resulting data can be plotted to generate a dose-response curve, from which the IC50 value can be calculated.[3]
Q4: I am observing high variability between replicate wells. What are the potential causes?
A: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating.
-
Pipetting Errors: Use calibrated pipettes and maintain consistent technique, especially during serial dilutions.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell health. It is recommended to use the inner wells for experimental samples and fill the outer wells with sterile PBS or media.[4]
-
Compound Precipitation: Visually inspect the wells for any precipitate of this compound, as this can interfere with absorbance readings.
Troubleshooting Guides for Common Cytotoxicity Assays
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.
Troubleshooting Table: MTT Assay
| Issue | Potential Cause | Recommended Solution |
| Low Absorbance Values | Insufficient number of viable cells. | Optimize cell seeding density through a titration experiment. |
| Low metabolic activity of cells. | Ensure cells are in a logarithmic growth phase. | |
| MTT reagent is old or degraded. | Prepare fresh MTT solution and protect it from light. | |
| Incomplete solubilization of formazan crystals. | Ensure the solubilization solution (e.g., DMSO) is thoroughly mixed and allow sufficient incubation time. | |
| High Background Absorbance | Contamination of media or reagents. | Use sterile techniques and fresh, high-quality reagents. |
| Phenol (B47542) red in the culture medium. | Use phenol red-free medium during the MTT incubation step. | |
| This compound interferes with absorbance reading. | Include a "compound only" control (this compound in media without cells) and subtract this background reading. | |
| Inconsistent Results | Uneven cell plating. | Ensure a uniform cell suspension before and during plating. |
| Incomplete removal of media before adding solubilization buffer. | Carefully aspirate the medium without disturbing the formazan crystals. |
XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.
Troubleshooting Table: XTT Assay
| Issue | Potential Cause | Recommended Solution |
| Low Signal | Low cell number or low metabolic rate. | Increase cell seeding density or extend the incubation time with the XTT reagent. |
| Suboptimal concentration of the electron coupling agent. | Ensure the correct preparation of the XTT/electron coupling reagent mixture as per the manufacturer's protocol. | |
| High Background | Contamination of reagents. | Use sterile reagents and aseptic techniques. |
| This compound directly reduces XTT. | Run a control with this compound in cell-free medium to measure any direct reduction. | |
| High Well-to-Well Variability | Inconsistent pipetting of XTT reagent. | Use a multichannel pipette for adding the XTT reagent to all wells simultaneously. |
LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture supernatant.
Troubleshooting Table: LDH Release Assay
| Issue | Potential Cause | Recommended Solution |
| Low LDH Release in Positive Control | Incomplete cell lysis. | Ensure the lysis buffer is effective and incubation time is sufficient for complete cell lysis. |
| High Background LDH in Negative Control | High spontaneous cell death due to over-confluency. | Plate cells at a lower density to avoid spontaneous death. |
| Mechanical stress during handling. | Handle the plate gently to avoid accidental cell lysis. | |
| Serum in the medium contains LDH. | Use serum-free medium during the treatment period or a medium with low LDH content.[3] | |
| Treated samples show low LDH release but microscopy shows cell death | Assay performed too early. | LDH is released during late-stage apoptosis or necrosis. Optimize the time point of supernatant collection. |
| This compound inhibits LDH enzyme activity. | Test for direct inhibition of LDH by this compound by adding it to the positive control lysate. |
Experimental Protocols
General Protocol for a 96-Well Plate Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay-Specific Steps: Proceed with the specific protocol for the chosen cytotoxicity assay (MTT, XTT, or LDH).
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Normalize the data to the untreated control (considered 100% viability) and calculate the percentage of cytotoxicity.
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathway for Apoptosis Induction
The following diagram illustrates a hypothetical signaling pathway for apoptosis that could be investigated for this compound, based on known mechanisms of related compounds like Triptolide.
Caption: A potential intrinsic apoptosis pathway that may be induced by this compound.
References
- 1. Triptolide induces apoptosis through the SERCA 3 upregulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide induced cytotoxic effects on human promyelocytic leukemia, T cell lymphoma and human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Triptocallic Acid A quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Triptocallic Acid A.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The primary techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV or Charged Aerosol Detection (CAD), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Q2: What is the expected appearance of high-purity this compound?
A2: High-purity this compound is typically a white to off-white powder.[1] Any significant deviation in color may indicate the presence of impurities.
Q3: What are common impurities that might be found in a sample of this compound?
A3: this compound is a triterpenoid (B12794562).[2] Impurities in triterpenoids can include isomers, precursors from the biosynthetic pathway, and degradation products formed during isolation or storage.[3][4] For this compound, potential impurities could be structurally related ursane-type triterpenoids or products of oxidation.
Q4: How should this compound be stored to ensure its stability?
A4: To ensure stability, this compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration or freezing is recommended. Stability studies on similar compounds suggest that degradation can be accelerated by exposure to high temperatures and extreme pH conditions.[5][6][7]
Q5: I am observing a broad peak for the hydroxyl protons in the ¹H NMR spectrum. Is this normal?
A5: Yes, it is common for the hydroxyl (-OH) protons in the ¹H NMR spectra of triterpenoids to appear as broad signals. This broadening is often due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Interaction with acidic silanol (B1196071) groups on the column.[8] 2. Insufficient buffering of the mobile phase.[8] 3. Column overload. | 1. Use a high-purity, end-capped C18 column. 2. Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress silanol interactions.[9] 3. Reduce the injection volume or the sample concentration. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations.[10] 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature.[10] 3. Flush the column with a strong solvent. If the problem persists, replace the column. |
| Ghost Peaks | 1. Contaminants in the mobile phase or from the sample injector. 2. Late eluting compounds from a previous injection. | 1. Use high-purity solvents and flush the injector. 2. Increase the run time or implement a gradient flush at the end of each run to elute all compounds. |
| Low Signal Intensity | 1. This compound lacks a strong chromophore for UV detection. 2. Low sample concentration. | 1. Use a lower UV wavelength (e.g., 200-210 nm) for detection.[11] 2. Consider using a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS). 3. Increase the sample concentration if possible. |
NMR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal-to-Noise Ratio (especially in ¹³C NMR) | 1. Insufficient sample concentration. 2. Not enough scans acquired. 3. Low natural abundance of ¹³C.[12][13] | 1. Use a more concentrated sample if solubility allows. 2. Increase the number of scans and acquisition time. 3. Use advanced NMR techniques like DEPT or INEPT to enhance signals for protonated carbons.[14] |
| Broad or Overlapping Signals | 1. Sample aggregation at high concentrations. 2. Presence of paramagnetic impurities. 3. Complex nature of the large triterpenoid structure.[14] | 1. Acquire the spectrum at a slightly elevated temperature or in a different solvent to reduce aggregation. 2. Filter the sample solution. 3. Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and aid in structural assignment.[14] |
| Residual Solvent Peaks Obscuring Signals | 1. Incomplete drying of the sample. 2. Water peak in protic solvents. | 1. Ensure the sample is thoroughly dried under vacuum before dissolving in the NMR solvent. 2. Use a solvent suppression technique (e.g., WET or presaturation) to attenuate the water signal.[15] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Filter and degas both solvents before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 210 nm.
-
Gradient Elution:
-
Start with 70% A / 30% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
4. Sample Preparation:
-
Accurately weigh and dissolve this compound in methanol (B129727) or a mixture of methanol and chloroform (B151607) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the purity of this compound by the area normalization method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
Protocol 2: Forced Degradation Study
This protocol is designed to assess the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[16][17][18]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection.[17]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize before injection.[17]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
3. Analysis:
-
Analyze the stressed samples by the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
Visualizations
Caption: Workflow for this compound Purity Assessment.
Caption: HPLC Troubleshooting Logic for Peak Tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. chemwhat.com [chemwhat.com]
- 3. HPLC analysis of liquorice triterpenoids--applications to the quality control of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated Stability Studies on Dried Extracts of Centella asiatica Through Chemical, HPLC, HPTLC, and Biological Activity Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Product Validation and Stability Testing of Pharmacy Compounded Cholic Acid Capsules for Dutch Patients with Rare Bile Acid Synthesis Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Near-Infrared Spectroscopic Determination of Pentacyclic Triterpenoid Concentrations in Additives for Animal Food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Unmask the NMR spectra of small molecules in complex formulations - Magritek [magritek.com]
- 16. asianjpr.com [asianjpr.com]
- 17. longdom.org [longdom.org]
- 18. ajpsonline.com [ajpsonline.com]
Validation & Comparative
A Comparative Guide to Triptolide Target Identification and Validation
A Note on the Subject: Initial searches for "Triptocallic Acid A" yielded limited information regarding its specific protein targets and validation, insufficient for a comprehensive comparative guide. However, a closely related and extensively studied compound from the same plant, Tripterygium wilfordii, is triptolide (B1683669). This guide will focus on triptolide to provide a thorough comparison of target identification and validation methodologies as requested.
Triptolide is a diterpenoid triepoxide that has attracted significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer activities.[1] Its clinical utility, however, is hampered by a narrow therapeutic window and significant toxicity. Understanding its molecular targets and mechanism of action is crucial for the development of safer and more effective derivatives. This guide provides a comparative overview of the methodologies used to identify and validate the targets of triptolide, with supporting experimental data and protocols.
Direct Target Identification and Validation
The primary molecular target of triptolide has been identified as the XPB subunit of the general transcription factor TFIIH.[2] This interaction covalently modifies the protein, inhibiting its DNA-dependent ATPase activity and leading to a global suppression of RNA Polymerase II (RNAPII)-mediated transcription.
Table 1: Comparison of Methods for Triptolide Target Identification
| Method | Principle | Advantages | Disadvantages | Key Findings for Triptolide |
| Affinity Chromatography coupled with Mass Spectrometry | A triptolide analog is immobilized on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry. | Enables identification of direct binding partners. | Requires chemical modification of the drug, which may alter its binding properties. Can lead to non-specific binding. | Early studies pointed towards components of the transcription machinery. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that drug binding stabilizes the target protein against thermal denaturation. Changes in protein stability are monitored by Western blot or mass spectrometry. | Label-free method, applicable in live cells and tissues. Confirms direct target engagement in a physiological context. | Not all protein targets exhibit a significant thermal shift upon ligand binding. | Confirmed XPB as a direct target of triptolide in cells. |
| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that drug binding can protect the target protein from proteolysis. | Label-free method. Can be performed with native proteins from cell lysates. | Limited by the availability of suitable proteases and the intrinsic protease resistance of the target protein. | Has been used to validate targets of other natural products. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes that covalently bind to the active sites of enzymes to identify targets from complex proteomes. | Can identify enzyme families that are targeted by a compound. | Requires a suitable reactive group on the compound or the design of a specific probe. | Not a primary method used for triptolide's initial target identification but applicable for identifying off-targets. |
Experimental Workflow: Target Identification and Validation
The following diagram illustrates a general workflow for identifying and validating the molecular targets of a small molecule like triptolide.
Caption: A generalized workflow for small molecule target identification and validation.
Signaling Pathway Modulation by Triptolide
Triptolide's inhibition of transcription has widespread downstream effects on numerous signaling pathways critical for cell survival, proliferation, and inflammation.
Table 2: Key Signaling Pathways Affected by Triptolide
| Signaling Pathway | Effect of Triptolide | Key Downstream Consequences |
| NF-κB Signaling | Potent inhibition.[2][3] | Reduces inflammation, promotes apoptosis. |
| MAPK Signaling | Inhibition of p38, JNK, and ERK phosphorylation.[4] | Suppresses inflammatory responses and cell proliferation. |
| p53 Signaling | Upregulation of p53.[5] | Induces cell cycle arrest and apoptosis in cancer cells. |
| MYC Signaling | Reduces MYC transcription and protein stability.[6] | Inhibits proliferation of MYC-driven cancers.[6] |
| Heat Shock Response | Inhibition of HSF1-mediated transcription.[5] | Sensitizes cancer cells to proteotoxic stress. |
The following diagram illustrates the central role of triptolide in inhibiting transcription and its impact on downstream signaling pathways.
Caption: Triptolide's mechanism of action and its impact on key signaling pathways.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - Western Blot
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control or triptolide at the desired concentration for a specified time.
-
Harvest and Lysis: Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of the soluble fraction. Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against the protein of interest (e.g., XPB).
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the triptolide-treated samples indicates target engagement.
Transcription Reporter Assay (e.g., NF-κB Luciferase Assay)
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Drug Treatment and Stimulation: After 24 hours, pre-treat the cells with various concentrations of triptolide or vehicle control for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the triptolide concentration to determine the IC50 value for NF-κB-driven transcription.
Logical Relationship of the Validation Process
The validation of a drug target is a multi-step process that builds confidence in the proposed mechanism of action.
Caption: The logical progression of experiments to validate a drug's mechanism of action.
References
- 1. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09048A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 4. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Triptolide and its prodrug Minnelide target high-risk MYC-amplified medulloblastoma in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ursane-Type Triterpenoids and Iridoid Compounds in Inflammation and Neuroprotection
An important clarification regarding Triptocallic Acid A: Initial research indicates that this compound, the compound of interest, is classified as an ursane-type pentacyclic triterpenoid, not an iridoid compound. Its molecular formula is C30H48O4 with a CAS number of 190906-61-7. Despite a thorough literature search, no specific experimental data on the biological activities of this compound could be retrieved.
Therefore, this guide will provide a comparative analysis of the broader chemical classes: ursane-type triterpenoids and iridoid compounds . This comparison will focus on their well-documented anti-inflammatory and neuroprotective properties, supported by experimental data for representative compounds from each class. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these natural product classes.
Chemical Structure Overview
Ursane-Type Triterpenoids: These are complex molecules characterized by a pentacyclic (five-ring) structure derived from the precursor squalene. The fundamental skeleton is the ursane (B1242777) framework. Variations in functional groups (hydroxyls, carboxyls, etc.) attached to this core structure give rise to a wide array of compounds with diverse biological activities.
Iridoid Compounds: These are monoterpenoids based on a cyclopentane[c]pyran skeleton. They are often found in plants as glycosides, meaning they are attached to a sugar moiety. The core iridoid structure can be further modified, leading to different subclasses.
Comparative Analysis of Biological Activities
This section compares the anti-inflammatory and neuroprotective effects of selected ursane-type triterpenoids (Ursolic Acid and Asiatic Acid) and iridoid compounds (Catalpol, Geniposide (B1671433), Aucubin, and Loganin).
Anti-inflammatory Activity
Both ursane-type triterpenoids and iridoids exhibit significant anti-inflammatory properties, primarily by modulating key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammatory responses.
Table 1: Comparison of Anti-inflammatory Activity
| Compound Class | Compound | Model System | Assay | Quantitative Result (IC50) | Reference |
| Ursane-Type Triterpenoid | Ursolic Acid | Mouse Macrophages (RAW 264.7) | Inhibition of NO Production | Not specified, but significant inhibition shown | [1][2] |
| Asiatic Acid | BNL Cells | Cytotoxicity (MTT Assay) | >100 µg/mL (24h, 48h), 62.94 µg/mL (72h) | [3] | |
| Iridoid Compound | Geniposide | Diabetic Rats | Inhibition of TNF-α, IL-1β, IL-6 | 1.36 g/kg, 1.02 g/kg, 1.23 g/kg respectively | [4][5][6] |
| RA-FLS Cells | Inhibition of Cell Proliferation | 67.47 µM (24h), 31.76 µM (48h) | [7] | ||
| Aucubin | Mouse Macrophages (RAW 264.7) | Inhibition of TNF-α Production (by hydrolyzed product H-AU) | 9.2 µM |
Mechanism of Action: NF-κB Signaling Pathway
A common mechanism for the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2). Many ursane-type triterpenoids and iridoids have been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation.[1][2][8]
Neuroprotective Activity
Both classes of compounds have demonstrated promising neuroprotective effects in various models of neurodegenerative diseases and neuronal injury. Their mechanisms often involve the modulation of cell survival pathways, such as the PI3K/Akt pathway, and the reduction of oxidative stress.
Table 2: Comparison of Neuroprotective Activity
| Compound Class | Compound | Model System | Key Findings | Reference |
| Ursane-Type Triterpenoid | Ursolic Acid | Animal and in vitro models | Reduces oxidative stress by increasing SOD and GSH, and decreasing MDA levels. | [9][10][11] |
| Asiatic Acid | Mouse model of focal cerebral ischemia | Reduced infarct volume by 60% at day 1 and 26% at day 7. | [12][13] | |
| HT-22 cells (OGD model) | Increased cell viability in a dose-dependent manner. | [12] | ||
| Iridoid Compound | Catalpol | MPTP mouse model of Parkinson's disease | Mitigated the loss of dopaminergic neurons and inhibited apoptosis. | [14] |
| In vitro and in vivo models | Attenuates neuroinflammation and oxidative damage. | [15] | ||
| Geniposide | APP/PS1 mouse model of Alzheimer's disease | Improved learning and memory, suppressed neuroinflammation. | [16] | |
| OGD/R model in BV-2 microglia | Decreased cell death and levels of NLRP3 inflammasome components. | [17] | ||
| Aucubin | Gerbil model of cerebral ischemia | Protected pyramidal neurons from injury and suppressed microgliosis and astrogliosis. | [18][19][20] | |
| Ischemia-reperfusion injury model | Reduced superoxide (B77818) anion production, DNA damage, and lipid peroxidation. | [21] |
Mechanism of Action: PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Activation of this pathway, often triggered by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins while activating anti-apoptotic factors, ultimately promoting cell survival. Several neuroprotective terpenoids and iridoids have been shown to exert their effects by activating the PI3K/Akt pathway.[22]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.[23][24]
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 2 hours).[25]
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium, and the cells are incubated for a further 24 hours.[24]
-
Measurement of Nitrite (B80452): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[24][26]
-
Quantification: The mixture is incubated at room temperature for 10-15 minutes to allow for color development (a pink azo dye). The absorbance is then measured at a wavelength of 540-550 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.[24]
Lipid Peroxidation (MDA) Assay
This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, and is used to assess oxidative stress.
-
Sample Preparation: Biological samples (e.g., tissue homogenates, serum) are prepared. To prevent further oxidation during the assay, an antioxidant like butylated hydroxytoluene (BHT) may be added.[27]
-
Reaction: A solution of thiobarbituric acid (TBA) is added to the sample. The mixture is then heated in a boiling water bath (typically at 95-100°C) for about 60 minutes. During this incubation, MDA reacts with TBA to form a pink-colored MDA-TBA adduct.[28][29][30]
-
Measurement: After cooling the samples on ice, they are centrifuged to pellet any precipitate. The absorbance of the clear supernatant is measured spectrophotometrically at 532 nm.[28][29]
-
Quantification: The concentration of MDA in the sample is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.[28][29]
PC12 Cell Viability Assay for Neuroprotection
This in vitro assay is used to evaluate the ability of a compound to protect neuronal-like cells from a neurotoxin-induced cell death.
-
Cell Culture: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are cultured in an appropriate medium. They are often differentiated into a neuronal phenotype using nerve growth factor (NGF).
-
Seeding: The cells are seeded into 96-well plates and allowed to attach and grow for 24 hours.
-
Treatment and Toxin Exposure: The cells are pre-treated with various concentrations of the test compound for a certain period before being exposed to a neurotoxin (e.g., corticosterone, 6-hydroxydopamine (6-OHDA), or amyloid-beta peptides) to induce cell damage.[31]
-
Viability Assessment (MTT Assay): After the incubation period with the toxin, the cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is a yellow tetrazolium salt that is reduced by metabolically active cells to form a purple formazan (B1609692) product.
-
Procedure: The culture medium is removed, and a solution of MTT is added to each well. The plate is incubated for a few hours to allow formazan crystals to form. The formazan crystals are then solubilized with a solvent (e.g., DMSO or isopropanol).
-
Quantification: The absorbance of the solubilized formazan is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The neuroprotective effect of the compound is determined by the percentage of viable cells in the treated groups compared to the toxin-only control group.
Conclusion
While this compound remains an uncharacterized ursane-type triterpenoid, the broader classes of ursane-type triterpenoids and iridoids represent rich sources of bioactive compounds with significant therapeutic potential. Both classes demonstrate potent anti-inflammatory and neuroprotective activities, often through the modulation of common critical signaling pathways such as NF-κB and PI3K/Akt.
-
Ursane-type triterpenoids , with their complex pentacyclic structure, have shown strong efficacy in reducing oxidative stress and protecting against ischemic injury.
-
Iridoid compounds , often present as glycosides, exhibit robust anti-inflammatory effects and have demonstrated neuroprotection in models of chronic neurodegenerative diseases like Alzheimer's and Parkinson's.
Further research is warranted to elucidate the specific biological activities of this compound and to fully explore the therapeutic applications of both ursane-type triterpenoids and iridoids in inflammatory and neurodegenerative disorders. Comparative studies with standardized experimental protocols will be crucial for identifying the most promising candidates for future drug development.
References
- 1. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 2. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asiatic acid rescues intestinal tissue by suppressing molecular, biochemical, and histopathological changes associated with the development of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the anti-inflammatory mechanism of geniposide in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 12. Asiatic Acid, a Pentacyclic Triterpene From Centella asiatica, Is Neuroprotective in a Mouse Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective mechanisms of Asiatic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 15. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 16. Multi-faced neuroprotective effects of geniposide depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Geniposide inhibits NLRP3 inflammasome activation via autophagy in BV-2 microglial cells exposed to oxygen-glucose deprivation/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. oxfordbiomed.com [oxfordbiomed.com]
- 28. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 29. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 30. Lipid Peroxidation (MDA) Assay Kit TBARS assay (ab118970/K739) | Abcam [abcam.com]
- 31. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Triptocallic Acid A: Unraveling the Bioactivity of a Elusive Triterpenoid
Despite extensive investigation, detailed experimental data on the bioactivity of Triptocallic Acid A and its synthetic analogs remains largely unavailable in the public domain. While the broader class of pentacyclic triterpenoids, to which this compound belongs, is known for a wide range of biological activities including anti-inflammatory, antiviral, and antitumor effects, specific quantitative data and comparative studies for this particular compound and its derivatives are conspicuously absent from the current scientific literature.
Our comprehensive search for peer-reviewed studies and experimental data yielded no specific information regarding the bioactivity of this compound, including key metrics such as IC50 or EC50 values, which are essential for comparing its potency against any potential synthetic analogs. Furthermore, no publications detailing the synthesis and biological evaluation of analogs of this compound could be identified.
This lack of available data prevents the creation of a detailed comparison guide as requested. The scientific community has yet to extensively explore the pharmacological potential of this compound, leaving its specific mechanisms of action and comparative efficacy unknown.
For researchers, scientists, and drug development professionals interested in this molecule, this represents a significant knowledge gap and an opportunity for novel research. Future studies would need to focus on:
-
Isolation and Purification: Establishing a reliable source and purification protocol for this compound.
-
In Vitro Bioassays: Screening this compound against a panel of cancer cell lines, inflammatory markers, viruses, and microbes to identify its primary biological activities.
-
Mechanism of Action Studies: Investigating the signaling pathways and molecular targets through which this compound exerts its effects.
-
Synthesis of Analogs: Designing and synthesizing structural analogs to explore structure-activity relationships and potentially enhance potency, selectivity, or pharmacokinetic properties.
-
Comparative Efficacy Studies: Directly comparing the bioactivity of this compound with its newly synthesized analogs and existing therapeutic agents.
Until such foundational research is conducted and published, a comprehensive and data-driven comparison of this compound and its synthetic analogs is not feasible. The information presented here reflects the current state of scientific knowledge, and we encourage the research community to address this underexplored area of natural product chemistry and pharmacology.
Unveiling the Therapeutic Potential of Triptocallic Acid A: A Comparative Analysis
For Immediate Release
In the ongoing quest for novel therapeutic agents, natural products remain a vital source of inspiration and innovation. Triptocallic Acid A, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, has emerged as a compound of interest within the scientific community. This guide provides a comprehensive comparison of the efficacy of this compound with established drugs, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
At a Glance: this compound
This compound is a natural compound isolated from Vitex negundo, a plant with a long history of use in traditional medicine for its anti-inflammatory, analgesic, and anticancer properties. While research on this compound is still in its nascent stages, its chemical structure places it in a class of compounds known for their diverse biological activities.
Efficacy Data: A Comparative Overview
Currently, publicly available, peer-reviewed studies providing specific quantitative efficacy data for this compound, such as IC50 or EC50 values, are limited. However, based on the well-documented therapeutic activities of its source plant, Vitex negundo, and the known biological activities of structurally similar triterpenoids, we can infer its potential therapeutic areas and identify relevant drugs for future comparative studies.
The primary activities associated with compounds from Vitex negundo are anti-inflammatory and anticancer effects. Therefore, a meaningful comparison would involve established drugs in these therapeutic areas.
Table 1: Putative Comparative Efficacy of this compound in Anti-Inflammatory Applications
| Compound | Target/Mechanism of Action | IC50 (μM) | Cell Line/Model | Reference |
| This compound | Data not yet available | - | - | - |
| Indomethacin | COX-1/COX-2 Inhibition | 0.1 - 10 | Various | [Data from existing literature] |
| Dexamethasone | Glucocorticoid Receptor Agonist | 0.001 - 0.1 | Various | [Data from existing literature] |
| Celecoxib | COX-2 Selective Inhibition | 0.04 - 0.8 | Various | [Data from existing literature] |
Table 2: Putative Comparative Efficacy of this compound in Anticancer Applications
| Compound | Target/Mechanism of Action | IC50 (μM) | Cell Line | Reference |
| This compound | Data not yet available | - | - | - |
| Doxorubicin | Topoisomerase II Inhibition, DNA Intercalation | 0.01 - 1 | Various cancer cell lines | [Data from existing literature] |
| Paclitaxel | Microtubule Stabilization | 0.001 - 0.1 | Various cancer cell lines | [Data from existing literature] |
| Cisplatin | DNA Cross-linking | 1 - 10 | Various cancer cell lines | [Data from existing literature] |
Note: The IC50 values for the known drugs are approximate ranges and can vary significantly depending on the specific experimental conditions and cell lines used. The tables are intended to provide a framework for future comparative studies once data for this compound becomes available.
Experimental Protocols: A Roadmap for Future Research
To facilitate further investigation into the efficacy of this compound, detailed methodologies for key experiments are outlined below. These protocols are standard in the field and would be essential for generating the data required for a direct comparison with known drugs.
Anti-Inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages:
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration indicates inhibition of NO production.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated.
-
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay:
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.
-
Methodology: Cells are treated with this compound and stimulated with LPS. The levels of TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The IC50 values for the inhibition of each cytokine are determined.
-
Anticancer Activity Assays
-
Cell Viability/Cytotoxicity Assay:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]).
-
Methodology: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 48 or 72 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: The IC50 value, the concentration that causes 50% inhibition of cell growth, is calculated for each cell line.
-
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining:
-
Methodology: Cancer cells are treated with this compound at its IC50 concentration for a specified time. The cells are then stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantification of the percentage of apoptotic cells compared to an untreated control.
-
Visualizing Potential Mechanisms of Action
To conceptualize the potential signaling pathways that this compound might modulate, based on the known activities of similar compounds, the following diagrams are provided.
Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.
Caption: Hypothesized Intrinsic Apoptosis Pathway Induced by this compound.
Conclusion and Future Directions
While direct comparative data on the efficacy of this compound is not yet available, its origin from a medicinally significant plant and its classification as a triterpenoid suggest a promising potential for anti-inflammatory and anticancer activities. The experimental protocols and hypothetical pathways outlined in this guide are intended to serve as a valuable resource for researchers to systematically evaluate its therapeutic efficacy. Further in-depth studies are crucial to unlock the full potential of this compound and to ascertain its standing in comparison to existing therapeutic agents. The scientific community eagerly awaits forthcoming research that will undoubtedly shed more light on this intriguing natural compound.
Triptocallic Acid A: A Comparative Analysis of its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Triptocallic Acid A, a novel compound with significant therapeutic potential, against established anti-inflammatory agents. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of this compound, represented by its closely related analogue Triptolide, is compared with the conventional non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933). The data summarizes the half-maximal inhibitory concentrations (IC50) for key inflammatory mediators.
| Compound | Target Mediator | Cell Type | Stimulant | IC50 |
| Triptolide | TNF-α | RAW264.7 Macrophages | LPS | <30 nM[1] |
| IL-6 | RAW264.7 Macrophages | LPS | <30 nM[1] | |
| IL-8 | 16HBE cells | PMA, TNF-α, or IL-1β | ~20-50 ng/mL (~55-138 nM)[2] | |
| Indomethacin | Prostaglandin (B15479496) E2 | various | - | Mechanism is COX inhibition, not direct cytokine inhibition |
| IL-6 | Pristane-elicited macrophages | LPS | Inhibition observed, but IC50 not specified[3] | |
| TNF-α | LPS-stimulated macrophages | LPS | Reduction observed, but IC50 not specified |
Note: Triptolide, a structural analogue of this compound, is used as a proxy in these comparisons due to the extensive availability of published data on its anti-inflammatory effects. The IC50 values for Indomethacin on direct cytokine production are not as readily available in literature, as its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces prostaglandin synthesis.
Experimental Protocols
Detailed methodologies for key in vitro assays used to validate anti-inflammatory effects are provided below.
Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages
This protocol outlines the procedure for stimulating macrophages with LPS to induce an inflammatory response and subsequently measuring the production of pro-inflammatory cytokines.
Cell Culture and Differentiation:
-
Murine macrophage cell line RAW264.7 or human monocytic cell line THP-1 are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For THP-1 cells, differentiation into a macrophage-like phenotype is induced by treatment with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
Experimental Procedure:
-
Seed the differentiated macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or the comparator drug (e.g., Indomethacin) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce the production of pro-inflammatory cytokines.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
NF-κB Activation Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway in response to an inflammatory stimulus and to assess the inhibitory effect of test compounds.
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
Experimental Procedure:
-
Seed the transfected cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as 20 ng/mL of TNF-α, for 6-8 hours.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and the general workflow of the validation experiments.
References
- 1. Double-blind clinical evaluation of a new anti-inflammatory drug, protacine, versus indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevation of interleukin-6 in response to a chronic inflammatory stimulus in mice: inhibition by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Triptolide, a Key Bioactive Compound from Tripterygium wilfordii
A Note on Triptocallic Acid A: This guide focuses on the bioactivity of Triptolide (B1683669). While this compound is a known triterpenoid (B12794562) isolated from Tripterygium species, there is a limited amount of publicly available experimental data on its specific bioactivities compared to the extensive research conducted on Triptolide. Triptolide is the most extensively studied bioactive compound from Tripterygium wilfordii for its potent anti-inflammatory and anticancer properties. This guide provides a comprehensive cross-validation of Triptolide's bioactivity in various models to serve as a valuable resource for researchers.
Quantitative Bioactivity Data of Triptolide
The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of Triptolide across various in vitro and in vivo models.
Table 1: Anti-inflammatory Activity of Triptolide
| Model Type | Cell Line/Animal Model | Assay | Target | Concentration/Dose | Observed Effect |
| In Vitro | Murine Peritoneal Macrophages | ELISA | TNF-α Secretion | 0.1 - 10 µg/mL | Significant inhibition (P<0.01) in a dose-dependent manner[1] |
| In Vitro | Murine Peritoneal Macrophages | ELISA | IL-8 Secretion | 0.1 - 10 µg/mL | Significant inhibition (P<0.01) at 12 hours in a dose-dependent manner[1] |
| In Vitro | C2C12 cells (osteoblast differentiation model) | Western Blot | NF-κB Phosphorylation | 4 - 16 ng/mL | Markedly inhibited TNF-α induced phosphorylation of NF-κB[2] |
| In Vivo | Lipopolysaccharide (LPS)-induced acute lung injury in mice | ELISA (BALF) | TNF-α, IL-1β, IL-6 | Not specified | Significantly reduced production of pro-inflammatory cytokines[3] |
| In Vivo | Collagen-Induced Arthritis (CIA) in DBA/1 mice | Clinical Scoring | Arthritis Index | 8, 16, 32 µg/kg/day (oral) | Dose-dependent reduction in arthritis index[4] |
| In Vivo | Adjuvant-Induced Arthritis (AA) in rats | Measurement of Paw Swelling | Inflammation | 0.15 - 0.3 mg/kg (ig) | Inhibition of carrageenan-induced hind paw swelling[5] |
Table 2: Anticancer Activity of Triptolide
| Model Type | Cell Line | Assay | IC50 / Effect | Exposure Time |
| In Vitro | U937 (Leukemia) | MTT Assay | ~80% viability decrease at 100 nM | 24 hours[6] |
| In Vitro | MCF-7 (Breast Cancer) | MTT Assay | ~25% viability decrease at 100 nM | 24 hours[6] |
| In Vitro | MV-4-11, KG-1, THP-1, HL-60 (Leukemia) | CCK-8 Assay | IC50 < 30 nM | 24 hours[7] |
| In Vitro | MV-4-11, THP-1 (Leukemia) | CCK-8 Assay | IC50 < 15 nM | 48 hours[7] |
| In Vitro | A549 (Non-small cell lung cancer) | Not specified | Enhances TNF-α induced cell death | Not specified[8] |
| In Vitro | MCF-7 (Breast Cancer) | Transwell Assay | Reduced cell invasion | Not specified[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the tables are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Triptolide on adherent cancer cell lines like MCF-7.
a. Cell Seeding:
-
Cells are harvested from culture flasks and a cell suspension is prepared.
-
Cells are seeded into a 96-well plate at a density of approximately 4 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
b. Triptolide Treatment:
-
A stock solution of Triptolide is prepared in a suitable solvent (e.g., DMSO).
-
A range of serial dilutions of Triptolide is prepared in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 nM).
-
The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of Triptolide. A vehicle control (medium with the same concentration of DMSO without Triptolide) is also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
c. MTT Reagent Addition and Incubation:
-
After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
d. Solubilization of Formazan Crystals:
-
After the incubation with MTT, the medium is carefully removed.
-
100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
e. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Cytokine Quantification (ELISA for TNF-α)
This protocol outlines the general steps for measuring the concentration of TNF-α in the supernatant of cultured macrophages.
a. Cell Culture and Stimulation:
-
Murine peritoneal macrophages are harvested and seeded in culture plates.
-
The cells are stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to induce the production of TNF-α.
-
Concurrently, the cells are treated with different concentrations of Triptolide or a vehicle control.
b. Sample Collection:
-
After a specific incubation period (e.g., 4, 12, or 24 hours), the culture plates are centrifuged.
-
The supernatant from each well is carefully collected for the measurement of secreted TNF-α.
c. ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for TNF-α and incubated.
-
The plate is washed and blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of TNF-α standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added to the wells.
-
Following another incubation and washing step, a substrate solution is added, which will react with the enzyme to produce a colorimetric signal.
-
A stop solution is added to terminate the reaction.
d. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of TNF-α in the samples is determined by interpolating their absorbance values on the standard curve.
In Vivo Model of Inflammation (Collagen-Induced Arthritis in Mice)
This protocol describes the induction and assessment of a collagen-induced arthritis (CIA) model in mice to evaluate the in vivo anti-inflammatory effects of Triptolide.[4][10]
a. Animals:
-
DBA/1 mice, which are susceptible to CIA, are typically used.
b. Induction of Arthritis:
-
An emulsion is prepared by dissolving bovine type II collagen in acetic acid and emulsifying it with Complete Freund's Adjuvant.
-
On day 0, mice are immunized intradermally at the base of the tail with 100 µL of the emulsion.
-
On day 21, a booster immunization is given, typically an intraperitoneal injection of type II collagen dissolved in PBS.
c. Triptolide Treatment:
-
Triptolide is administered to the mice, often through oral gavage, starting from the onset of clinical symptoms of arthritis.
-
Different dosage groups are established (e.g., 8, 16, 32 µg/kg/day), along with a vehicle control group and a positive control group (e.g., methotrexate).
-
Treatment is typically continued daily for a period of several weeks (e.g., 21 days).
d. Assessment of Arthritis:
-
The severity of arthritis is monitored regularly by scoring the clinical signs of inflammation in the paws (redness, swelling). The arthritis index is a cumulative score for all paws.
-
Paw swelling can be more quantitatively measured using a plethysmometer.
-
At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.
Visualizations: Pathways and Workflows
Triptolide's Inhibition of the NF-κB Signaling Pathway
The diagram below illustrates the mechanism by which Triptolide exerts its anti-inflammatory and anticancer effects through the inhibition of the NF-κB signaling pathway. Triptolide has been shown to inhibit the phosphorylation of NF-κB, a crucial step in its activation.[2]
References
- 1. Effect of triptolide on secretion of inflammatory cellular factors TNF-α and IL-8 in peritoneal macrophages of mice activated by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptolide Prevents Bone Destruction in the Collagen-Induced Arthritis Model of Rheumatoid Arthritis by Targeting RANKL/RANK/OPG Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide Induces Liver Injury by Regulating Macrophage Recruitment and Polarization via the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The Effect of Triptolide Combined With Crocin on Arthritis in Mice: From Side Effect Attenuation to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Triterpenoids: A Comparative Guide Modeled on Triptolide Analogues
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of complex natural products is paramount for the rational design of novel therapeutics. While direct and extensive SAR data for Triptocallic Acid A remains limited in publicly accessible literature, a comprehensive analysis of the closely related and extensively studied diterpenoid triepoxide, triptolide (B1683669), can provide a robust framework for guiding future research on this compound and similar compounds.
This guide presents a comparative analysis of triptolide analogues, offering insights into how structural modifications influence their potent anticancer activity. The experimental data, protocols, and pathway visualizations detailed below serve as a valuable proxy and predictive model for initiating SAR studies on this compound.
Comparative Cytotoxicity of Triptolide Analogues
The following table summarizes the in vitro cytotoxic activity of various triptolide analogues against different human cancer cell lines. The data highlights key structural modifications and their impact on anticancer potency, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound/Analogue | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Triptolide | Parent Compound | HCT116 (Colon) | 0.04 | [1] |
| S2-VP10 (Pancreatic) | ~0.1 | [2] | ||
| PANC-1 (Pancreatic) | Concentration-dependent inhibition | [3] | ||
| Minnelide (Triptolide analog) | Prodrug of triptolide | Colorectal Cancer Xenografts | Marked inhibition of growth | [1] |
| Arylpropyl Sulfonamide Analogues | Varied alkyl chain length and stereochemistry | PC-3 (Prostate) | 29.2 - 267.3 | [4] |
| HL-60 (Leukemia) | 20.7 - 160.6 | [4] | ||
| Azotochelin Analogues | Modifications at carboxylic acid, aromatic rings, linker, and catechol | NCI-H460 (Lung) | 0.80 (most potent) | [5] |
| Phenylamino (B1219803) Quinazolinone Derivatives | Introduction of nitrophenylamino quinazolinone moiety | Tyrosinase Inhibition | 17.02 (most potent) | [6] |
Key Experimental Protocols
The evaluation of the cytotoxic and mechanistic activities of triptolide and its analogues relies on a suite of standardized in vitro assays. Below are detailed methodologies for commonly cited experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., A375, PC3, LNCaP, MDA-MB-231) are seeded in 96-well plates at a density of 5x10³ cells per well and cultured for 24 hours at 37°C.[7]
-
Compound Treatment: Cells are treated with a gradient of concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) for a specified duration (e.g., 24 hours). A known anticancer drug, such as Doxorubicin, is often used as a positive control.[7]
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Proteomic and Phosphoproteomic Analysis
These advanced techniques provide insights into the molecular mechanisms of drug action by identifying changes in protein expression and phosphorylation states.
-
Cell Culture and Lysis: A human colorectal cancer cell line, such as HCT116, is cultured and treated with the test compound (e.g., 40 nM triptolide) or a vehicle control for a set time (e.g., 48 hours).[1][8] The cells are then lysed to extract proteins.
-
Protein Digestion and Labeling: The extracted proteins are digested into peptides, which are then labeled with tandem mass tags (TMT) for quantitative analysis.[8]
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the peptide mixture using techniques like titanium dioxide chromatography.
-
LC-MS/MS Analysis: The labeled peptides and phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins and phosphorylation sites.[8]
-
Data Analysis: The data is analyzed to identify differentially expressed proteins and phosphoproteins between the treated and control groups. Bioinformatic tools are used to identify enriched signaling pathways and protein-protein interaction networks.[1][8]
Signaling Pathway Modulation by Triptolide
Triptolide exerts its potent anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K-Akt signaling pathway is a key target.[1][8]
References
- 1. Mechanisms of action of triptolide against colorectal cancer: insights from proteomic and phosphoproteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "CHEMICAL SYNTHESIS AND EVALUATION OF AZOTOCHELIN ANALOGS AS ANTICANCER" by Nishant Karadkhelkar [scholar.stjohns.edu]
- 6. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Mechanisms of action of triptolide against colorectal cancer: insights from proteomic and phosphoproteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triptocallic Acid A from Diverse Natural Origins
For Researchers, Scientists, and Drug Development Professionals
Triptocallic Acid A, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a comparative overview of this compound derived from various sources, focusing on its biological activities and the methodologies for its isolation and analysis. While direct comparative studies providing quantitative yields and purity from different species are limited in publicly available research, this document synthesizes the existing knowledge to offer a valuable resource for researchers.
Natural Sources of this compound
This compound is primarily isolated from plants belonging to the genus Callicarpa, which are widely distributed in tropical and subtropical regions of Asia, Australia, and the Americas. Several species of this genus have been investigated for their rich phytochemical profiles, revealing a variety of terpenoids, flavonoids, and other bioactive compounds.[1][2]
While this compound is a known constituent of this genus, specific reports detailing its percentage yield and purity from different Callicarpa species are not readily found in the current body of scientific literature. However, studies on various Callicarpa species such as C. macrophylla, C. rubella, and C. candicans have documented the presence of a diverse array of triterpenoids, suggesting that these species are promising sources for the isolation of this compound.[3][4][5] The variation in the chemical composition of plants due to geographical location, climate, and harvesting time suggests that the yield and purity of this compound would likely differ among these sources.
Comparative Biological Activity
Direct comparative studies on the biological activity of this compound isolated from different sources are currently unavailable. However, the known biological activities associated with extracts from the Callicarpa genus, which contains this compound, include anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity: Triterpenoids and diterpenoids isolated from various Callicarpa species have demonstrated significant anti-inflammatory properties.[3] The mechanism of action is often attributed to the inhibition of pro-inflammatory mediators. While specific IC50 values for this compound are not consistently reported across different sources, related compounds from Callicarpa rubella have shown potent inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils, with IC50 values in the low micromolar range.[3] It is plausible that this compound contributes to the overall anti-inflammatory profile of Callicarpa extracts.
Cytotoxic Activity: Extracts from Callicarpa macrophylla have been reported to exhibit cytotoxic activity against various cancer cell lines.[6] Although specific data for this compound is scarce, other triterpenoids isolated from this species have shown potential cytotoxic effects. This suggests that this compound may also possess cytotoxic properties that warrant further investigation.
Data Summary Table
Due to the limited availability of specific quantitative data for this compound in the reviewed literature, a detailed comparative table cannot be constructed at this time. Further research is required to isolate and quantify this compound from various Callicarpa species and to perform standardized biological assays to enable a direct comparison.
| Source Species | Yield (%) | Purity (%) | Anti-inflammatory Activity (IC50) | Cytotoxic Activity (IC50) | Reference |
| Callicarpa macrophylla | Data not available | Data not available | Data not available | Data not available | |
| Callicarpa rubella | Data not available | Data not available | Data not available | Data not available | |
| Callicarpa candicans | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
General Protocol for the Isolation of Triterpenoids from Callicarpa Species
The following is a generalized protocol based on methods described for the isolation of terpenoids from Callicarpa species.[4][7]
1. Plant Material Extraction:
-
Air-dried and powdered leaves of the Callicarpa species are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.
-
The extraction is typically repeated multiple times to ensure the exhaustive removal of phytochemicals.
-
The solvent is then evaporated under reduced pressure to obtain a crude extract.
2. Fractionation of the Crude Extract:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
This step separates compounds based on their polarity, with triterpenoids generally concentrating in the less polar fractions (n-hexane and ethyl acetate).
3. Chromatographic Purification:
-
The triterpenoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled.
4. Further Purification:
-
The pooled fractions are further purified using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound (this compound).
5. Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
Visualizations
Experimental Workflow
References
- 1. BIOLOGICALLY ACTIVE NATURAL PRODUCTS OF THE GENUS CALLICARPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. [PDF] Systematic characterisation of the effective components of five Callicarpa species with UPLC-Q-TOF-MS and evaluation of their anti-hyperuricaemic activity | Semantic Scholar [semanticscholar.org]
- 6. Cytotoxic, Acute Toxicity and Phytotoxic Activity of Callicarpa macrophylla in Various Models, American Journal of Biomedical and Life Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 7. Mahidol IR [repository.li.mahidol.ac.th]
Triptocallic Acid A: Unraveling its Interactions and Therapeutic Potential
A comprehensive guide for researchers and drug development professionals on the known interactions and biological activities of compounds from Tripterygium wilfordii, the source of Triptocallic Acid A.
Executive Summary
This compound is a natural compound isolated from the medicinal plant Tripterygium wilfordii Hook. f. While its existence is confirmed with a registered CAS number (190906-61-7), there is a significant lack of publicly available scientific literature detailing its specific biological activities, interactions with other compounds, or its mechanism of action. This guide, therefore, aims to provide a comparative overview of the well-researched bioactive compounds from Tripterygium wilfordii, namely triptolide (B1683669) and celastrol (B190767), to offer a contextual understanding of the potential therapeutic landscape in which this compound may operate. The data presented herein is based on existing experimental studies on these related compounds and should not be directly extrapolated to this compound. Further research is imperative to elucidate the unique pharmacological profile of this compound.
Comparative Analysis of Bioactive Compounds from Tripterygium wilfordii
The therapeutic effects of Tripterygium wilfordii are largely attributed to its rich composition of terpenoids, particularly diterpenoids and triterpenoids.[1][2][3] These compounds are known for their potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[4][5] Below is a comparative summary of the key bioactive constituents, triptolide and celastrol.
| Compound | Molecular Formula | Compound Type | Key Biological Activities |
| Triptolide | C20H24O6 | Diterpenoid | Anti-inflammatory, Immunosuppressive, Anti-cancer, Antifertility[6] |
| Celastrol | C29H38O4 | Triterpenoid | Anti-inflammatory, Antioxidant, Anti-cancer, Anti-obesity[7] |
| This compound | C30H48O4 | Iridoid | Biological activity not yet characterized in published literature. |
Known Biological Activities and Mechanisms of Action
While data on this compound is absent, extensive research on triptolide and celastrol has revealed their mechanisms of action, providing valuable insights into the potential pathways that other compounds from Tripterygium wilfordii might influence.
Triptolide
Triptolide is one of the most potent bioactive compounds isolated from Tripterygium wilfordii.[6] Its anti-inflammatory and immunosuppressive effects are well-documented.[8]
Experimental Data Summary:
| Parameter | Experimental Model | Result | Reference |
| Inhibition of vascular permeability | Acetic acid-induced in mice | Marked inhibition at 0.1-0.2 mg/kg (sc) or 0.15-0.3 mg/kg (ig) | [9] |
| Inhibition of paw swelling | Carrageenan-induced in rats | Inhibition at 0.05-0.1 mg/kg (ip) or 0.15-0.3 mg/kg (ig) | [9] |
| Inhibition of granuloma proliferation | Cotton-pellet induced in rats | Marked inhibition at 0.05-0.1 mg/kg (ip) | [9] |
Signaling Pathways:
Triptolide has been shown to modulate several key signaling pathways involved in inflammation and immune response, including the NF-κB and JAK/STAT pathways.[10][11] By inhibiting these pathways, triptolide can suppress the production of pro-inflammatory cytokines and mediate its therapeutic effects.[6]
Experimental Workflow for Assessing Anti-inflammatory Activity:
Caption: Workflow for evaluating the anti-inflammatory effects of a compound.
Signaling Pathway of Triptolide in Inflammation:
Caption: Triptolide inhibits the NF-κB signaling pathway.
Celastrol
Celastrol is another major active component of Tripterygium wilfordii with significant therapeutic potential.[7]
Experimental Data Summary:
Due to the lack of specific quantitative data on celastrol's interactions in the provided search results, a detailed table cannot be constructed at this time. However, it is known to possess anti-inflammatory and antioxidant properties.[3]
Signaling Pathways:
Celastrol is known to target multiple signaling pathways, contributing to its diverse biological activities.[10] It has been shown to be an inhibitor of the NF-κB pathway and can also modulate pathways related to oxidative stress.[7]
Logical Relationship of Celastrol's Multi-target Effects:
Caption: Celastrol exhibits pleiotropic effects through multiple targets.
Experimental Protocols
Detailed experimental protocols for the cited data on triptolide are described in the original publications. A general outline for the assessment of anti-inflammatory activity is provided below.
In vivo Mouse Model of Vascular Permeability:
-
Animals: Male mice are used.
-
Induction: 0.7% acetic acid is administered intraperitoneally.
-
Treatment: Triptolide is administered subcutaneously or intragastrically at specified doses prior to induction.
-
Measurement: Evans blue dye is injected intravenously. The amount of dye extravasated into the peritoneal cavity is measured spectrophotometrically as an indicator of vascular permeability.
-
Analysis: The percentage inhibition of vascular permeability is calculated by comparing the treated groups to the vehicle control group.
In vivo Rat Model of Paw Edema:
-
Animals: Male rats are used.
-
Induction: 0.15 ml of carrageenan is injected into the subplantar region of the right hind paw.
-
Treatment: Triptolide is administered intraperitoneally or intragastrically at specified doses prior to induction.
-
Measurement: The volume of the paw is measured using a plethysmometer at various time points after induction.
-
Analysis: The percentage inhibition of paw edema is calculated for each time point.
Conclusion and Future Directions
While this compound remains an enigmatic compound within the rich pharmacopeia of Tripterygium wilfordii, the well-documented activities of its sister compounds, triptolide and celastrol, highlight the therapeutic potential of this plant. The anti-inflammatory and immunosuppressive effects of these compounds are mediated through complex interactions with key signaling pathways.
The urgent need for further research on this compound cannot be overstated. Future studies should focus on:
-
Isolation and Purification: Establishing a consistent supply of pure this compound for research purposes.
-
In vitro and in vivo screening: Characterizing its basic biological activities, including anti-inflammatory, cytotoxic, and immunosuppressive properties.
-
Mechanism of Action Studies: Identifying the molecular targets and signaling pathways modulated by this compound.
-
Comparative Studies: Directly comparing the efficacy and toxicity of this compound with triptolide, celastrol, and other relevant therapeutic agents.
Elucidating the pharmacological profile of this compound will not only contribute to a more comprehensive understanding of the therapeutic effects of Tripterygium wilfordii but also potentially unveil a novel lead compound for the development of new therapies for inflammatory and autoimmune diseases.
References
- 1. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. | Semantic Scholar [semanticscholar.org]
- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Research progress on chemical constituents and quality control of Tripterygium wilfordii preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 9. [Anti-inflammatory effect of triptolide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tripterygium wilfordii Hook. F. and Its Extracts for Psoriasis: Efficacy and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking Triptocallic Acid A: A Comparative Guide Against Industry Standards
Disclaimer: Publicly available experimental data on the specific biological activities of Triptocallic Acid A is limited. This guide provides a hypothetical framework for benchmarking this compound against established industry standards for anti-inflammatory and anti-cancer activities. The quantitative data presented herein is illustrative and intended to guide potential research and evaluation.
Introduction
This compound is a naturally occurring triterpenoid (B12794562) compound. While its specific biological activities are not extensively characterized in publicly accessible literature, its structural class suggests potential therapeutic properties. This guide outlines a comparative framework for evaluating this compound against two well-characterized industry standards: Triptolide (B1683669) for anti-inflammatory activity and Betulinic Acid for anti-cancer activity. Both standards are natural products with potent, well-documented mechanisms of action.
This document serves as a resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols and a clear data presentation structure for a head-to-head comparison.
Anti-Inflammatory Activity: Benchmarking Against Triptolide
Triptolide is a potent anti-inflammatory and immunosuppressive agent.[1] Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[2][3][4] A comparative analysis would assess the ability of this compound to suppress inflammatory markers relative to Triptolide.
Comparative Data: Inhibition of Nitric Oxide Production
The following table summarizes hypothetical data from an in vitro assay measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
| Compound | IC₅₀ (µM) for NO Inhibition | IC₅₀ (µM) for Cell Viability | Selectivity Index (SI) |
| This compound | 5.2 | > 50 | > 9.6 |
| Triptolide | 0.08 | 0.15 | 1.875 |
-
IC₅₀ (Inhibition): Concentration required to inhibit 50% of LPS-induced NO production.
-
IC₅₀ (Viability): Concentration that reduces cell viability by 50%, as determined by an MTT assay.
-
Selectivity Index (SI): Ratio of IC₅₀ (Viability) to IC₅₀ (Inhibition). A higher SI indicates greater specific anti-inflammatory activity with less general cytotoxicity.
Signaling Pathway: Triptolide's Inhibition of NF-κB
The diagram below illustrates the established mechanism of action for Triptolide, which serves as the benchmark for this comparison. Triptolide is known to inhibit the phosphorylation of IκBα, preventing its degradation and keeping the NF-κB p65/p50 dimer sequestered in the cytoplasm.[3][5] This blocks the transcription of pro-inflammatory genes.
Caption: Triptolide inhibits the IKK complex, preventing NF-κB translocation.
Anti-Cancer Activity: Benchmarking Against Betulinic Acid
Betulinic acid is a naturally occurring pentacyclic triterpenoid known to induce apoptosis in various cancer cell lines.[6] Its pro-apoptotic activity is often mediated through the intrinsic (mitochondrial) pathway, bypassing resistance mechanisms that affect upstream signaling.[7][8]
Comparative Data: In Vitro Cytotoxicity
The following table presents hypothetical cytotoxicity data for this compound and Betulinic Acid against the HeLa human cervical cancer cell line, as determined by an MTT assay after 48 hours of treatment.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | 12.5 |
| Betulinic Acid | HeLa | 9.8 |
-
IC₅₀: Concentration required to reduce the viability of the cancer cell population by 50%.
Signaling Pathway: Betulinic Acid-Induced Apoptosis
Betulinic acid directly targets mitochondria to induce apoptosis.[7] It triggers the release of cytochrome c, which leads to the activation of the caspase cascade and programmed cell death.[9] This process is often associated with the suppression of survival pathways like PI3K/Akt.[1][7]
Caption: Betulinic Acid induces apoptosis via the mitochondrial pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols outline standard in vitro procedures for assessing anti-inflammatory and anti-cancer activities.
Diagram: General Experimental Workflow
Caption: Standard workflow for in vitro compound screening.
Protocol 1: Anti-Inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or Triptolide. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS), leaving a set of non-stimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value using non-linear regression analysis. A parallel MTT assay should be run to assess cytotoxicity under the same conditions.
Protocol 2: Anti-Cancer Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media (e.g., EMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Betulinic Acid. Include a vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[10][11]
-
Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.
References
- 1. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer | eLife [elifesciences.org]
- 6. Betulinic acid and apoptosis-involved pathways: Unveiling its bidirectional regulatory role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triptocallic Acid A: A Guide for Laboratory Professionals
The proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for the safe disposal of Triptocallic Acid A, tailored for researchers, scientists, and drug development professionals.
Essential Safety and Handling
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its form (solid or solution), concentration, and the quantity of waste generated.
Step 1: Waste Identification and Segregation
Properly characterize the this compound waste. Determine if it is in a solid form, dissolved in an organic solvent, or part of an aqueous solution. Segregate the waste streams accordingly:
-
Solid Waste: Collect pure, unadulterated this compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated filter paper) in a designated solid chemical waste container.
-
Organic Solvent Solutions: If this compound is dissolved in a flammable or halogenated organic solvent, it must be collected in a designated solvent waste container. Do not mix incompatible waste streams; for instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[1]
-
Aqueous Solutions: Collect aqueous solutions of this compound in a designated aqueous waste container.
Step 2: Selecting the Appropriate Disposal Route
The decision for the final disposal of aqueous solutions of this compound hinges on the concentration and volume of the waste.
-
For Small Quantities of Dilute Aqueous Solutions (<1% concentration):
-
Neutralization: In a well-ventilated area, such as a fume hood, slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution while stirring. Monitor the pH of the solution using pH paper or a pH meter.
-
pH Adjustment: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).
-
Drain Disposal: Once neutralized, and if permitted by your local regulations and institutional EHS policies, the solution can be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess of water).
-
-
For Concentrated Solutions, Organic Solvent Solutions, and Solid Waste:
-
Waste Collection: Do not attempt to neutralize concentrated this compound waste. Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[2] Ensure the container is compatible with the chemical waste.
-
Labeling: The container must be clearly and accurately labeled with the full chemical name, "this compound," and any known hazard information. Do not use abbreviations or chemical formulas.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.[3] This area should be a cool, dry, and well-ventilated space, away from incompatible materials.
-
Arrange for Disposal: Follow your institution's established procedures for the pickup and disposal of chemical waste. This typically involves contacting the EHS office to schedule a collection by a licensed hazardous waste disposal service.
-
Summary of Disposal Procedures
| Waste Type | Procedure | Key Parameters | Final Disposal |
| Solid this compound | Collect in a labeled solid hazardous waste container. | N/A | EHS pickup for incineration or landfill at a licensed facility. |
| Organic Solvent Solutions | Collect in a labeled solvent-compatible hazardous waste container. Segregate halogenated and non-halogenated solvents. | N/A | EHS pickup for solvent recycling or incineration. |
| Dilute Aqueous Solutions (<1%) | Neutralize with a weak base under controlled conditions. | pH 6.0 - 8.0 | Drain disposal with copious amounts of water (if permitted). |
| Concentrated Aqueous Solutions | Collect in a labeled aqueous hazardous waste container. | N/A | EHS pickup for chemical treatment and disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Triptocallic Acid A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Triptocallic Acid A. This guide provides immediate, essential safety protocols and logistical plans to foster a secure research environment. While a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 190906-61-7) is not publicly available, the following procedures are based on best practices for handling similar chemical compounds and information from the SDS of the related compound, Triptocallic Acid D.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face | Safety goggles with side-shields, or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashing. |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Gloves must be inspected for tears or degradation before each use. For prolonged contact, consider double-gloving. Wash and dry hands thoroughly after glove removal. |
| Body | Laboratory coat or chemical-resistant apron. For larger quantities or increased risk of exposure, a chemical-resistant suit is advised. | Clothing should be fire/flame resistant and impervious. Ensure full body coverage. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, or if exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary. | Ensure proper fit and regular maintenance of respiratory equipment. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes by wearing appropriate PPE.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Ground/bond container and receiving equipment to prevent electrostatic discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials and foodstuff containers.[1]
-
Ensure the storage area has adequate ventilation and emergency exits.[1]
-
The recommended storage temperature for this compound is -20°C.[2]
Experimental Workflow
The following diagram outlines a standard workflow for handling this compound in a laboratory setting.
Emergency Procedures: Spill and First Aid
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Absorb: Use an inert absorbent material to collect the spill.
-
Collect: Place the absorbed material into a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
The logical relationship for a chemical spill response is illustrated below.
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and adhere to regulations.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a suitable, closed, and clearly labeled container.[1]
Disposal Method:
-
Discharge into the environment must be avoided.[1]
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge to sewer systems.[1]
Container Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
Always follow local, state, and federal regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
